molecular formula C19H20O5 B12365856 Elmycin D

Elmycin D

Cat. No.: B12365856
M. Wt: 328.4 g/mol
InChI Key: IRLRPBXQVUPYFT-FEUUFBPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elmycin D is a useful research compound. Its molecular formula is C19H20O5 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one

InChI

InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-6,9,16-18,20,22-24H,7-8H2,1H3/t9-,16-,17-,18-,19-/m0/s1

InChI Key

IRLRPBXQVUPYFT-FEUUFBPUSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@H]3[C@H](C4=C([C@@H]([C@@]3(C=C2)O)O)C(=CC=C4)O)O)C(=O)C1

Canonical SMILES

CC1CC2=C(C3C(C4=C(C(C3(C=C2)O)O)C(=CC=C4)O)O)C(=O)C1

Origin of Product

United States

Foundational & Exploratory

The Discovery of Elmycin D: A Technical Guide on a Streptomyces-Derived Angucycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elmycin D, a member of the angucycline class of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces cellulosae ssp. griseoincarnatus. This document provides a comprehensive overview of the discovery of this compound, detailing its isolation, structural elucidation, and what is known about its biological activity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also draws upon the broader knowledge of angucycline antibiotics to provide context for its potential mechanisms of action and biological significance. Detailed, generalized experimental protocols for the isolation and characterization of angucycline antibiotics from Streptomyces are presented, alongside a representative signaling pathway that may be influenced by this class of compounds.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a vast array of antibiotics. The angucyclines are a major family of polyketide antibiotics produced by these filamentous bacteria, characterized by a distinctive angularly fused tetracyclic benz[a]anthracene core structure.[1][2] These compounds have garnered significant interest due to their diverse biological activities, which include antibacterial, antifungal, antiviral, and antitumor properties.[1][3] this compound, isolated from Streptomyces cellulosae ssp. griseoincarnatus, is a notable member of this family. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in natural product discovery and development.

Physicochemical Properties of this compound

While detailed experimental data for this compound is scarce in the available literature, some fundamental properties have been reported.

PropertyValueReference
Molecular FormulaC₁₉H₂₀O₅(Implied from structural analysis)
Molecular Weight328.36 g/mol (Calculated from molecular formula)
ClassAngucycline Antibiotic[1]
Producing OrganismStreptomyces cellulosae ssp. griseoincarnatus(Gerlitz et al., 1995)

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the discovery and characterization of angucycline antibiotics like this compound from Streptomyces. These protocols are based on common methodologies used in the field of natural product research.

Isolation and Purification of Angucycline Antibiotics

The isolation of angucyclines from Streptomyces fermentation broths is a multi-step process designed to separate the target compounds from a complex mixture of other metabolites.

3.1.1. Fermentation of Streptomyces

  • Inoculum Preparation: A well-sporulated culture of the Streptomyces strain is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth). The seed culture is incubated at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., a defined medium with specific carbon and nitrogen sources to optimize secondary metabolite production). The production culture is incubated under the same conditions for 7-14 days.

  • Monitoring: The production of the target compound can be monitored periodically by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

3.1.2. Extraction and Preliminary Purification

  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The supernatant and the mycelial cake are typically extracted separately with an organic solvent such as ethyl acetate (B1210297) or butanol. The choice of solvent depends on the polarity of the target compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning (e.g., between hexane (B92381) and methanol) to remove highly lipophilic or hydrophilic impurities.

3.1.3. Chromatographic Purification

  • Column Chromatography: The partially purified extract is subjected to column chromatography on a stationary phase like silica (B1680970) gel or Sephadex LH-20. A gradient of solvents with increasing polarity is used to elute the compounds.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC-DAD and LC-MS.

Diagram: Experimental Workflow for Angucycline Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Preliminary Purification cluster_purification Chromatographic Purification inoculum Inoculum Preparation production Production Culture inoculum->production monitoring Monitoring (HPLC) production->monitoring harvesting Harvesting monitoring->harvesting extraction Solvent Extraction harvesting->extraction concentration Concentration extraction->concentration partitioning Solvent Partitioning concentration->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc purity_check Purity Assessment prep_hplc->purity_check final_product final_product purity_check->final_product Pure this compound signaling_pathway cluster_cell Streptomyces Cell elmycin This compound (or other angucycline) receptor Pseudo-GBL Receptor (e.g., ScbR2) elmycin->receptor Binds to promoter Target Gene Promoter elmycin->promoter Alleviates Repression receptor->promoter Represses (in absence of ligand) gene_expression Modulation of Gene Expression promoter->gene_expression response Phenotypic Response (e.g., Antibiotic Production, Morphological Differentiation) gene_expression->response

References

Elmycin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Angucycline Antibiotic: Chemical Structure, Properties, and Biological Significance

Introduction

Elmycin D is a naturally occurring antibiotic belonging to the angucycline class of aromatic polyketides. First isolated from a mutant strain of Streptomyces cellulosae ssp. griseoincarnatus (FH-S 1114-2), it represents a unique structural variation within this large family of bioactive compounds. Angucyclines are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties, making them a subject of considerable interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for this compound, aimed at researchers, scientists, and drug development professionals. While specific data for this compound is limited due to its initial discovery in a brief communication, this guide supplements known information with representative data and protocols for the broader angucycline class.

Chemical Structure and Properties

This compound is distinguished from other members of the emycin family by the presence of a C-glycosidically bound D-olivose moiety. Its core structure is a tetracyclic benz[a]anthracene skeleton, characteristic of angucycline antibiotics.

Physicochemical Properties

Detailed physicochemical data for this compound are not extensively reported in the literature. However, the properties of angucycline antibiotics are generally well-characterized. The following table summarizes the known properties of this compound, supplemented with typical data for related angucycline compounds.

PropertyValue for this compoundRepresentative Value for AngucyclinesData Source
Molecular Formula C₁₉H₂₀O₅Varies[1]
Molecular Weight 328.36 g/mol 300 - 800 g/mol [1]
CAS Number 169107-03-3N/A[1]
Appearance Not ReportedYellow to dark red amorphous powder[2][3]
Solubility Not ReportedSoluble in methanol (B129727), DMSO, ethyl acetate (B1210297); poorly soluble in water
Melting Point Not Reported>200 °C (with decomposition)General knowledge for the class
UV-Vis λmax Not Reported~230, 260, 280, 430 nm
Infrared (IR) νmax Not Reported~3400 (hydroxyl), 1710 (carbonyl), 1620 (quinone), 1600 (aromatic) cm⁻¹
Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. The following provides an overview of the characteristic spectroscopic features of angucycline antibiotics that would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Signals for sugar moieties, if present, are usually found between δ 3.0-5.5 ppm. Methyl protons on the aglycone or sugar residues resonate upfield, typically below δ 2.5 ppm.

  • ¹³C NMR: Carbonyl carbons of the quinone system are observed downfield at δ 180-190 ppm. Aromatic carbons resonate between δ 110-160 ppm. The anomeric carbon of a C-glycoside is typically found around δ 70-80 ppm.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Fragmentation patterns in MS/MS experiments can provide valuable structural information, particularly regarding the nature and position of sugar moieties.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available. However, the following sections provide generalized protocols for the isolation and characterization of angucycline antibiotics from Streptomyces species, which can be adapted for this compound.

Isolation of Angucycline Antibiotics from Streptomyces
  • Fermentation:

    • Inoculate a suitable production medium (e.g., a medium containing starch, glucose, yeast extract, and peptone) with a spore suspension or a vegetative mycelium of the Streptomyces strain.

    • Incubate the culture at 28-30°C for 5-10 days with shaking (for liquid cultures) or in a stationary phase (for solid cultures).

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the mycelial cake with an organic solvent such as methanol or acetone.

    • Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate or chloroform (B151607) at a slightly acidic pH.

  • Purification:

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

    • Further purify the fractions containing the angucycline antibiotics using techniques such as Sephadex LH-20 chromatography and preparative high-performance liquid chromatography (HPLC) on a C18 column.

Characterization
  • Structure Elucidation:

    • Determine the molecular formula by high-resolution mass spectrometry (HR-MS).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the stereochemistry of the aglycone and the nature and linkage of any sugar moieties.

    • Use UV-Vis and IR spectroscopy to identify the chromophore and functional groups.

Biological Activity and Mechanism of Action

Antibacterial Activity

Angucycline antibiotics, including the emycins, are known to exhibit activity primarily against Gram-positive bacteria. The specific antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC) of this compound have not been extensively reported.

Cytotoxic Activity

Many angucyclines display significant cytotoxic activity against various cancer cell lines. The potential of this compound as a cytotoxic agent has not been detailed in the available literature.

Mechanism of Action

The mechanism of action for angucycline antibiotics is not fully elucidated but is believed to involve multiple targets. The planar aromatic core of the molecule can intercalate into DNA, interfering with DNA replication and transcription. Additionally, some angucyclines are known to inhibit enzymes such as topoisomerases. The quinone moiety can also participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Signaling Pathways and Workflows

General Biosynthetic Pathway of Angucyclines

The biosynthesis of angucyclines is initiated by a type II polyketide synthase (PKS) that assembles a polyketide chain from acetate units. This chain is then folded and cyclized to form the characteristic angular tetracyclic ring system. Subsequent tailoring enzymes, such as oxygenases, methyltransferases, and glycosyltransferases, modify the core structure to generate the diverse array of angucycline natural products.

Angucycline Biosynthesis Acetyl-CoA Acetyl-CoA Type II PKS Type II PKS Acetyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Polyketide Chain Polyketide Chain Type II PKS->Polyketide Chain Cyclases Cyclases Polyketide Chain->Cyclases Angucycline Core Angucycline Core Cyclases->Angucycline Core Tailoring Enzymes Tailoring Enzymes Angucycline Core->Tailoring Enzymes Diverse Angucyclines Diverse Angucyclines Tailoring Enzymes->Diverse Angucyclines

Caption: Generalized biosynthetic pathway of angucycline antibiotics.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of angucycline antibiotics from a Streptomyces culture.

Experimental Workflow cluster_0 Isolation cluster_1 Characterization cluster_2 Biological Evaluation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification HR-MS HR-MS Purification->HR-MS NMR NMR Purification->NMR UV-Vis/IR UV-Vis/IR Purification->UV-Vis/IR Antibacterial Assays Antibacterial Assays Purification->Antibacterial Assays Cytotoxicity Assays Cytotoxicity Assays Purification->Cytotoxicity Assays

Caption: Workflow for angucycline isolation and characterization.

Conclusion

This compound, as a member of the angucycline family, holds potential for further investigation as a bioactive compound. While specific data on this compound is scarce, the extensive knowledge of the angucycline class provides a solid foundation for future research. This technical guide has summarized the known chemical and physical properties of this compound and provided a framework of experimental protocols and expected biological activities based on its chemical class. Further studies are warranted to fully elucidate the biological potential and mechanism of action of this unique natural product.

References

Elmycin D: A Technical Guide to its Presumed Mechanism of Action as an Angucycline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing a specific, detailed mechanism of action for Elmycin D is not currently available. This document synthesizes information on the broader class of angucycline antibiotics, to which this compound belongs, to provide a comprehensive overview of its likely biological activities and modes of action. This compound is an antibiotic that has been isolated from Streptomyces cellulosae ssp. griseoincarnatus.

Introduction to Angucycline Antibiotics

Angucyclines represent a significant and diverse family of polyketide antibiotics produced primarily by actinomycetes. These compounds are characterized by a distinctive benz[a]anthracene carbon framework. The angucycline family exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1]. Given that this compound is classified as an angucycline, its antibiotic mechanism is presumed to align with those observed for other members of this class.

Postulated Mechanism of Action

The precise molecular target of most angucycline antibiotics has not been definitively established and appears to be diverse across the class. However, a primary mode of antibacterial action for many aromatic polyketides involves the inhibition of crucial cellular processes such as DNA replication and transcription. It is hypothesized that angucyclines, including potentially this compound, may function by intercalating into bacterial DNA or by inhibiting key enzymes involved in nucleic acid synthesis, such as DNA gyrase and RNA polymerase.

Hypothesized Signaling Pathway for Angucycline Antibiotic Action

G cluster_cell Bacterial Cell ElmycinD This compound (Angucycline) CellMembrane Cell Membrane Permeation ElmycinD->CellMembrane DNA Bacterial Chromosomal DNA Target 3 CellMembrane->DNA Intercalation DNAGyrase DNA Gyrase / Topoisomerase IV Target 1 CellMembrane->DNAGyrase Inhibition RNAPolymerase RNA Polymerase Target 2 CellMembrane->RNAPolymerase Inhibition Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription DNAGyrase->Replication RNAPolymerase->Transcription CellDeath Cell Death Replication->CellDeath ProteinSynthesis Protein Synthesis Transcription->ProteinSynthesis ProteinSynthesis->CellDeath

Caption: Postulated mechanism of action for this compound as an angucycline antibiotic.

Antibacterial Spectrum and Efficacy

While specific minimum inhibitory concentration (MIC) data for this compound is not publicly available, the following table summarizes the reported MIC values for several other angucycline antibiotics against a range of bacterial pathogens. This provides an indication of the potential antibacterial efficacy of this class of compounds.

Angucycline AntibioticBacterial StrainMIC (µg/mL)Reference
Stremycin APseudomonas aeruginosa16[2]
Stremycin AMethicillin-resistant Staphylococcus aureus (MRSA)16[2]
Stremycin AKlebsiella pneumoniae16[2]
Stremycin AEscherichia coli16[2]
Stremycin ABacillus subtilis8-16
Grincamycin LEnterococcus faecium (MDR)3.12-6.25
Grincamycin LEnterococcus faecalis (MDR)3.12-6.25
Grincamycin LStaphylococcus aureus (MDR)3.12-6.25
AuricinBacillus subtilis PY794.6 µM
AuricinStaphylococcus aureus Newman9.2 µM
Mzabimycin A/BStaphylococcus aureus MRSA 639c>100
Mzabimycin A/BListeria monocytogenes ATCC 13932>100

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to elucidate the mechanism of action of an angucycline antibiotic like this compound.

4.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures, this compound stock solution.

  • Protocol:

    • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria, no antibiotic) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

4.2. DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials: Relaxed pBR322 plasmid DNA, E. coli or S. aureus DNA gyrase, assay buffer (containing ATP), this compound, agarose (B213101) gel electrophoresis system.

  • Protocol:

    • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

    • Initiate the reaction by adding DNA gyrase to each mixture.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction with a stop buffer (containing SDS and proteinase K).

    • Analyze the DNA topology by agarose gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

4.3. RNA Polymerase (RNAP) Inhibition Assay

This assay measures the inhibition of transcription by monitoring the incorporation of a labeled nucleotide into an RNA transcript.

  • Materials: Bacterial RNA polymerase, DNA template (e.g., containing a T7 promoter), ribonucleotides (including a labeled one, such as [α-³²P]UTP or a fluorescent analog), transcription buffer, this compound.

  • Protocol:

    • Assemble transcription reactions containing transcription buffer, DNA template, RNAP, and varying concentrations of this compound.

    • Initiate transcription by adding the ribonucleotide mixture.

    • Incubate at 37°C for a defined period.

    • Terminate the reactions and precipitate the RNA products.

    • Quantify the amount of labeled nucleotide incorporated into the RNA transcripts using scintillation counting or fluorescence measurement. A decrease in incorporated label indicates inhibition of RNAP.

Experimental Workflow for Mechanism of Action Studies

G cluster_workflow Experimental Workflow start Isolate this compound mic Determine MIC (Antibacterial Spectrum) start->mic bactericidal_static Bactericidal vs. Bacteriostatic Assay (Time-Kill Kinetics) mic->bactericidal_static macromolecular_synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) bactericidal_static->macromolecular_synthesis target_identification Identify Specific Target(s) macromolecular_synthesis->target_identification dna_gyrase_assay DNA Gyrase Inhibition Assay target_identification->dna_gyrase_assay If DNA synthesis is inhibited rna_polymerase_assay RNA Polymerase Inhibition Assay target_identification->rna_polymerase_assay If RNA synthesis is inhibited other_assays Other Target-Based Assays target_identification->other_assays If other pathways are inhibited conclusion Elucidate Mechanism of Action dna_gyrase_assay->conclusion rna_polymerase_assay->conclusion other_assays->conclusion

Caption: A logical workflow for investigating the antibiotic mechanism of this compound.

Conclusion

This compound, as a member of the angucycline family of antibiotics, holds potential as a therapeutic agent. While its specific mechanism of action remains to be elucidated, it is plausible that it targets fundamental bacterial processes such as DNA replication or transcription. The experimental protocols outlined in this guide provide a roadmap for future research to precisely define its molecular target and antibacterial properties. Further investigation into this compound and other angucyclines is warranted to explore their potential in addressing the growing challenge of antibiotic resistance.

References

Elucidation of the Elmycin D Biosynthetic Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elmycin D is an antibiotic compound isolated from Streptomyces cellulosae ssp. griseoincarnatus.[1] While specific details regarding its biosynthesis are not extensively documented in publicly available literature, its origin from a Streptomyces species suggests a pathway involving a polyketide synthase (PKS) assembly line, characteristic of many secondary metabolites in this genus. Based on structural similarities to other known Streptomyces-derived antibiotics, it is hypothesized that this compound belongs to the angucycline family of aromatic polyketides. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with well-characterized angucycline biosynthesis, and provides a comprehensive framework of experimental protocols for the elucidation and characterization of this pathway.

Introduction to this compound

This compound is a secondary metabolite produced by the bacterium Streptomyces cellulosae ssp. griseoincarnatus.[1] The members of the genus Streptomyces are renowned for their ability to synthesize a vast array of structurally diverse and biologically active compounds, including a significant number of clinically important antibiotics. Many of these compounds are polyketides, synthesized by large, multi-domain enzymes known as polyketide synthases.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of angucycline antibiotics, a major class of aromatic polyketides, is orchestrated by Type II polyketide synthases.[2][3] The proposed pathway for this compound, based on this model, involves the following key stages:

  • Polyketide Chain Assembly: A minimal PKS complex, typically consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit (commonly acetyl-CoA) to form a linear polyketide chain.

  • Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic tetracyclic benz[a]anthracene core of angucyclines. Specific cyclase enzymes are crucial in dictating the folding pattern of the polyketide chain.[4]

  • Tailoring Modifications: The initial angucyclinone scaffold is further modified by a series of tailoring enzymes, including oxygenases, glycosyltransferases, and methyltransferases, to yield the final this compound structure. These modifications are critical for the compound's biological activity.

Below is a proposed signaling pathway for the biosynthesis of the angucycline core of this compound.

Elmycin_D_Biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS Type II Polyketide Synthase (KS, CLF, ACP) Starter_Unit->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Cyclases Cyclases/ Aromatases Linear_Polyketide->Cyclases Angucyclinone_Core Angucyclinone Core Cyclases->Angucyclinone_Core Tailoring_Enzymes Tailoring Enzymes (Oxygenases, Glycosyltransferases, etc.) Angucyclinone_Core->Tailoring_Enzymes Elmycin_D This compound Tailoring_Enzymes->Elmycin_D

Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

The elucidation of a novel biosynthetic pathway, such as that of this compound, follows a structured experimental workflow. This typically involves a combination of genomic analysis, molecular biology techniques, and analytical chemistry.

Experimental_Workflow A Genome Sequencing of S. cellulosae ssp. griseoincarnatus B Bioinformatic Analysis: Identify Putative Biosynthetic Gene Cluster (BGC) A->B C Heterologous Expression of BGC in a suitable Streptomyces host B->C D Confirmation of this compound Production (HPLC, LC-MS) C->D E Gene Inactivation Studies (Knockout mutants) D->E G Isolation and In Vitro Characterization of Key Enzymes (e.g., PKS, Cyclases) D->G F Metabolite Profile Analysis of Mutants E->F H Pathway Elucidation and Refinement F->H G->H

General experimental workflow for pathway elucidation.

Quantitative Data Summary

Specific quantitative data for the this compound biosynthetic pathway is not currently available. The following tables provide a template for the types of data that would be generated during the experimental elucidation of the pathway.

Table 1: Putative this compound Biosynthetic Gene Cluster (BGC) Analysis

Gene Proposed Function Homology (Closest Known Gene) Sequence Length (bp) GC Content (%)
elmA Ketosynthase α - - -
elmB Ketosynthase β (Chain Length Factor) - - -
elmC Acyl Carrier Protein - - -
elmD Aromatase/Cyclase - - -
elmE Ketoreductase - - -
elmF Oxygenase - - -
elmG Glycosyltransferase - - -
elmR Regulatory Protein - - -

Data to be determined experimentally.

Table 2: Production Titers from Heterologous Expression and Mutant Strains

Strain Genotype This compound Titer (mg/L) Key Intermediate Accumulated
S. albus J1074 (Wild Type) - 0 -
S. albus J1074::pElmBGC Wild type with this compound BGC - -
S. albus J1074::pElmBGC ΔelmF Oxygenase knockout 0 Angucyclinone Core
S. albus J1074::pElmBGC ΔelmG Glycosyltransferase knockout - De-glycosylated this compound

Data to be determined experimentally.

Table 3: In Vitro Enzyme Kinetics of Key Biosynthetic Enzymes

Enzyme Substrate Km (µM) kcat (s-1)
Elm PKS Malonyl-CoA - -
ElmF (Oxygenase) Angucyclinone Core - -
ElmG (Glycosyltransferase) De-glycosylated this compound, UDP-sugar - -

Data to be determined experimentally.

Detailed Experimental Protocols

The following are representative protocols for the key experiments outlined in the workflow.

Identification of the Putative Biosynthetic Gene Cluster (BGC)
  • Genomic DNA Isolation: High-quality genomic DNA is isolated from S. cellulosae ssp. griseoincarnatus using a standard phenol-chloroform extraction method or a commercial kit.

  • Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The cluster with homology to known angucycline BGCs is selected as the candidate for this compound biosynthesis.

Heterologous Expression of the BGC
  • Cloning of the BGC: The identified BGC is captured from the genomic DNA using methods suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) cloning in yeast or bacterial artificial chromosome (BAC) library construction.

  • Vector Construction: The cloned BGC is subcloned into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) under the control of a strong constitutive or inducible promoter.

  • Host Transformation: The expression vector is introduced into a suitable heterologous host, such as Streptomyces albus J1074 or Streptomyces coelicolor M1152, via protoplast transformation or intergeneric conjugation from E. coli.

  • Cultivation and Metabolite Extraction: The recombinant Streptomyces strain is cultivated under optimized fermentation conditions. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis of Metabolite Production: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound, by comparing the retention time and mass spectrum with an authentic standard.

Gene Inactivation Studies
  • Mutant Construction: Targeted gene knockouts of key genes within the BGC (e.g., cyclases, oxygenases, glycosyltransferases) are constructed in the heterologous expression host using PCR-targeting-based methods (e.g., Redirect PCR targeting).

  • Fermentation and Metabolite Analysis: The mutant strains are cultivated, and their metabolite profiles are analyzed by HPLC and LC-MS. The accumulation of biosynthetic intermediates in the mutant strains compared to the parent strain provides evidence for the function of the inactivated gene.

In Vitro Characterization of Enzymes
  • Gene Cloning and Protein Expression: The gene of interest (e.g., the minimal PKS, a cyclase, or a tailoring enzyme) is PCR amplified and cloned into an E. coli expression vector (e.g., pET series). The protein is then overexpressed in E. coli BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays: The activity of the purified enzyme is assayed in vitro by providing the necessary substrates and cofactors. For example, a PKS assay would include the purified PKS components, a starter unit (acetyl-CoA), an extender unit (radiolabeled malonyl-CoA), and a reducing agent (NADPH if ketoreductase activity is present).

  • Product Analysis: The reaction products are analyzed by methods such as thin-layer chromatography (TLC), autoradiography, HPLC, or LC-MS to confirm the enzymatic conversion and identify the product.

  • Kinetic Analysis: Standard enzyme kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations.

Conclusion

While the definitive biosynthetic pathway of this compound remains to be fully elucidated, the framework presented in this guide, based on the well-understood biosynthesis of angucycline antibiotics, provides a robust starting point for its investigation. The combination of genomics, molecular genetics, and biochemistry, as outlined in the experimental protocols, will be instrumental in unraveling the precise enzymatic steps leading to the formation of this intriguing natural product. Such studies are not only fundamental to understanding the biosynthesis of novel secondary metabolites but also pave the way for the bioengineering of new and improved therapeutic agents.

References

Elmycin D: An In-depth Examination of a Sparsely Characterized Angucycline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a significant gap in the detailed biological understanding of Elmycin D, a rare angucycline antibiotic. While its origin and basic chemical properties are documented, in-depth data on its specific biological activity, mechanism of action, and effects on cellular signaling pathways remain largely unavailable. This guide summarizes the existing information on this compound and provides a broader context based on the known activities of the angucycline class of antibiotics.

Introduction to this compound

This compound is a polyketide antibiotic belonging to the angucycline family. It is produced by the bacterium Streptomyces cellulosae ssp. griseoincarnatus[1]. The initial discovery and characterization of this compound were reported in the mid-1990s.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₉H₂₀O₅
Molecular Weight 328.36 g/mol
CAS Number 169107-03-3

Biological Activity: A Knowledge Gap

Despite its identification as an antibiotic, specific quantitative data regarding the biological activity of this compound is not present in the accessible scientific literature. Key metrics essential for a thorough understanding of its potency and therapeutic potential, such as Minimum Inhibitory Concentrations (MIC) against various microbial strains or IC50 values in cancer cell lines, are not publicly documented.

Similarly, detailed experimental protocols for assays conducted with this compound, including cytotoxicity assays, apoptosis studies, or enzyme inhibition experiments, are not available. This lack of information prevents a comprehensive assessment of its biological effects and the methodologies used to determine them.

The Angucycline Antibiotics: A Proxy for Potential Activity

Given the absence of specific data for this compound, an examination of the broader angucycline class of compounds offers some insight into its potential biological activities. Angucyclines are a large and structurally diverse family of aromatic polyketides known for a wide range of biological effects[2][3][4].

The biological activities frequently associated with angucycline antibiotics include:

  • Antibacterial Activity: Many angucyclines exhibit potent activity against Gram-positive bacteria, and some also show effects against Gram-negative bacteria[2].

  • Antifungal Activity: Several members of the angucycline family have been shown to inhibit the growth of various fungal pathogens.

  • Anticancer Activity: A significant number of angucyclines have demonstrated cytotoxic effects against various cancer cell lines, making them a subject of interest in oncology research.

  • Enzyme Inhibition: Some angucyclines are known to inhibit specific enzymes, which can contribute to their biological effects.

  • Antiviral Activity: Limited reports suggest that some angucyclines may possess antiviral properties.

It is plausible that this compound shares one or more of these biological activities. However, without direct experimental evidence, this remains speculative.

Putative Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound are unknown. For the broader angucycline class, the mechanisms of action can be diverse and are not always fully elucidated. Some known mechanisms for other angucyclines include intercalation into DNA, inhibition of topoisomerase II, and induction of apoptosis.

Due to the lack of specific information for this compound, it is not possible to create diagrams of the signaling pathways it affects.

Experimental Workflows: A Methodological Void

Detailed experimental workflows for the study of this compound are not available in the public domain. A general workflow for characterizing a novel antibiotic like this compound would typically involve the following stages:

experimental_workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Biological Characterization A Fermentation of Streptomyces cellulosae ssp. griseoincarnatus B Extraction of Crude Metabolites A->B C Chromatographic Purification of this compound B->C D Spectroscopic Analysis (NMR, MS) C->D E Antimicrobial Screening C->E F Cytotoxicity Assays C->F G Mechanism of Action Studies E->G F->G H In vivo Efficacy Studies G->H

A generalized workflow for the discovery and characterization of a novel antibiotic.

This diagram illustrates a hypothetical workflow and is not based on specific published protocols for this compound.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of natural product antibiotics. While its existence and chemical nature are established, its biological potential remains largely unexplored in the public scientific record. The lack of available data on its antimicrobial spectrum, cytotoxic effects, and mechanism of action hinders any meaningful assessment of its therapeutic promise.

Future research efforts are necessary to isolate and re-examine this compound. A thorough biological characterization, including comprehensive antimicrobial and anticancer screening, is warranted. Subsequent studies should focus on elucidating its mechanism of action and identifying the cellular pathways it modulates. Such research would be invaluable in determining whether this compound or its derivatives could be developed into clinically useful agents. Until such studies are conducted and published, this compound will remain an enigmatic member of the angucycline family.

References

Elmycin D CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elmycin D is a naturally occurring antibiotic belonging to the angucycline class of aromatic polyketides. Isolated from Streptomyces cellulosae ssp. griseoincarnatus, it represents a molecule of interest for its potential biological activities. This document provides a concise technical summary of the available information on this compound, including its chemical properties. Due to the limited publicly available data, this guide also incorporates general information on the biosynthesis of angucycline antibiotics to provide a broader context. A significant gap in the literature exists regarding detailed experimental protocols, specific mechanisms of action, and defined signaling pathway interactions for this compound.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. This information is crucial for its identification, synthesis, and further investigation.

PropertyValueReference
CAS Number 169107-03-3[1]
Molecular Formula C₁₉H₂₀O₅[1]
Molecular Weight 328.36 g/mol [1]
Source Organism Streptomyces cellulosae ssp. griseoincarnatus[1]

Biosynthesis of this compound

Detailed experimental protocols for the biosynthesis of this compound are not extensively described in publicly accessible literature. However, the seminal work by Gerlitz et al. (1995) outlines its isolation from a mutant strain of Streptomyces cellulosae ssp. griseoincarnatus 1114-2.[1] this compound is an angucycline, a class of antibiotics biosynthesized via a type II polyketide synthase (PKS) pathway.

General Angucycline Biosynthetic Pathway

The biosynthesis of angucyclines generally follows a conserved pathway, which can be conceptually broken down into the following stages:

  • Polyketide Chain Assembly: A type II PKS iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes, to form the characteristic angular tetracyclic (four-ring) core structure.

  • Tailoring Modifications: The core structure is further modified by a variety of "tailoring" enzymes, including oxygenases, methyltransferases, and glycosyltransferases, which leads to the vast structural diversity observed in the angucycline family.

The specific enzymatic steps and intermediates leading to the final structure of this compound have not been fully elucidated in the available literature.

Angucycline Biosynthesis Workflow General Workflow for Angucycline Biosynthesis cluster_0 Upstream Processes cluster_1 Core Biosynthesis cluster_2 Downstream Modification Acetyl-CoA Acetyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS PC Linear Polyketide Chain PKS->PC Iterative Condensation Cyclases Cyclases / Aromatases PC->Cyclases Folding & Cyclization Core Angucycline Core Structure Cyclases->Core Tailoring Tailoring Enzymes (Oxygenases, Methyltransferases, etc.) Core->Tailoring Post-PKS Modification ElmycinD This compound Tailoring->ElmycinD

Caption: A generalized workflow for the biosynthesis of angucycline antibiotics like this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and characterization of this compound are not available in the public domain. The primary literature focuses on the isolation and structural elucidation from the producing microorganism. For researchers aiming to work with this compound, the following general methodologies, typical for the study of natural products, would be applicable:

  • Fermentation: Culturing of Streptomyces cellulosae ssp. griseoincarnatus in a suitable nutrient medium to induce the production of secondary metabolites, including this compound.

  • Extraction: Solvent-based extraction of the fermentation broth and mycelium to isolate the crude mixture of natural products.

  • Chromatographic Purification: A series of chromatographic techniques, such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), would be employed to purify this compound from the crude extract.

  • Structural Elucidation: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for confirming the structure of the isolated compound.

Signaling Pathways and Mechanism of Action

There is a notable absence of published research investigating the specific mechanism of action of this compound or its effects on cellular signaling pathways. While it is classified as an antibiotic, the precise molecular targets and the downstream cellular consequences of its activity have not been reported.

For context, other members of the angucycline class have been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The mechanisms of action for these related compounds can vary widely and include DNA intercalation, inhibition of topoisomerases, and induction of apoptosis. However, it is crucial to note that these are general activities of the broader chemical class, and the specific activities of this compound remain to be determined through dedicated research.

Signaling Pathway Investigation Logic Logical Flow for Investigating this compound's Biological Activity ElmycinD This compound CellAssay Cell-Based Assays (e.g., cytotoxicity, antimicrobial) ElmycinD->CellAssay Initial Screening TargetID Target Identification (e.g., affinity chromatography, proteomics) CellAssay->TargetID If Active PathwayAnalysis Signaling Pathway Analysis (e.g., Western blot, RNA-seq) TargetID->PathwayAnalysis Identified Target(s) MoA Elucidation of Mechanism of Action (MoA) TargetID->MoA PathwayAnalysis->MoA

Caption: A proposed experimental logic for the future investigation of this compound's mechanism of action.

Conclusion and Future Directions

This compound remains a sparsely studied natural product with a confirmed chemical identity. While its basic molecular formula and CAS number are established, there is a significant opportunity for further research to uncover its biological potential. Future investigations should focus on:

  • Total Synthesis: Development of a robust synthetic route to enable the production of larger quantities for biological testing and the creation of novel analogs.

  • Biological Screening: Comprehensive screening of this compound against a wide range of bacterial, fungal, and cancer cell lines to identify potential therapeutic applications.

  • Mechanism of Action Studies: In-depth studies to identify the molecular target(s) of this compound and to delineate the signaling pathways it modulates.

The information presented in this guide is based on the currently available scientific literature. As new research emerges, our understanding of this compound will undoubtedly expand.

References

Elmycin D: A Technical Review of an Angucyclinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elmycin D is a naturally occurring antibiotic belonging to the angucyclinone class of aromatic polyketides. Isolated from the bacterium Streptomyces cellulosae ssp. griseoincarnatus, it represents a molecule of interest within the broader family of "emycins".[1][2][3] Angucyclinones are a significant group of bioactive compounds known for their complex chemical structures and diverse biological activities, including antibacterial and antitumor properties. This document provides a comprehensive technical overview of the existing literature on this compound, including its historical context, physicochemical properties, and what is known about its biological activity and biosynthesis. While specific experimental data for this compound is sparse in publicly available literature, this guide consolidates the known information and presents generalized protocols and pathways relevant to its class.

Physicochemical Properties

This compound is characterized as a hydroquinone.[4] Key structural and identifying information is summarized in the table below.

PropertyValueSource
Molecular Formula C19H20O5[5]
Molecular Weight 328.36 g/mol
CAS Number 169107-03-3
Chemical Class Angucyclinone / Hydroquinone
Source Organism Streptomyces cellulosae ssp. griseoincarnatus

Historical Data and Discovery

Biological Activity

While this compound is classified as an antibiotic, specific quantitative data on its antimicrobial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, are not reported in the reviewed literature. The bioactivity is qualitatively described as antibacterial. Related compounds, such as Elmycin B, are noted to have moderate cytotoxic activity in addition to being antibacterial.

Experimental Protocols

Detailed experimental protocols for the specific isolation and biological evaluation of this compound are not available in the accessible literature. However, the following sections provide generalized methodologies for the isolation and antimicrobial susceptibility testing of angucyclinone antibiotics from Streptomyces species, which would be applicable to the study of this compound.

General Protocol for Isolation and Characterization of Angucyclinone Antibiotics
  • Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable liquid medium (e.g., ISP2, TSB) and incubated for 7-14 days to allow for the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a solvent like acetone (B3395972) or methanol.

  • Purification: The crude extract is concentrated under reduced pressure and subjected to chromatographic separation. This typically involves multiple steps, such as:

    • Silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

    • Sephadex LH-20 column chromatography for further separation based on size.

    • High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, for final purification of the individual compounds.

  • Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS) to determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) to elucidate the chemical structure and stereochemistry.

    • UV-Visible Spectroscopy to identify characteristic chromophores.

    • Infrared (IR) Spectroscopy to identify functional groups.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The purified antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no antibiotic) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Signaling and Biosynthetic Pathways

The specific mechanism of action for this compound has not been elucidated. However, many complex antibiotics produced by Streptomyces interfere with fundamental cellular processes such as protein synthesis or DNA replication.

The biosynthetic gene cluster for this compound has not yet been reported. However, it is understood that angucyclinones are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis is believed to start from a hypothetical decaketide chain formed from an acetyl-CoA starter unit and nine malonyl-CoA extender units. This linear polyketide undergoes a series of cyclization and modification reactions to form the characteristic tetracyclic benz[a]anthracene framework of the angucyclinone core.

Below is a generalized, hypothetical workflow for the biosynthesis of an angucyclinone like this compound.

ElmycinD_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Cyclization and Modification cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA Malonyl-CoA_Extenders Malonyl-CoA_Extenders Acetyl-CoA->Malonyl-CoA_Extenders Type II PKS Linear_Decaketide Linear_Decaketide Malonyl-CoA_Extenders->Linear_Decaketide Iterative Condensation Folded_Polyketide Folded_Polyketide Linear_Decaketide->Folded_Polyketide Folding Tetracyclic_Intermediate Tetracyclic_Intermediate Folded_Polyketide->Tetracyclic_Intermediate Intramolecular Cyclizations Angucyclinone_Core Angucyclinone_Core Tetracyclic_Intermediate->Angucyclinone_Core Aromatization/Oxidation Elmycin_D Elmycin_D Angucyclinone_Core->Elmycin_D Hydroxylation, etc.

A proposed biosynthetic pathway for this compound.

Conclusion and Future Directions

This compound remains a poorly characterized member of the angucyclinone family of antibiotics. While its basic chemical identity has been established, there is a significant lack of data regarding its biological activity, mechanism of action, and the genetic basis for its production. Future research should focus on the following areas:

  • Re-isolation and Scale-up: Developing a robust fermentation and purification process to obtain sufficient quantities of this compound for detailed studies.

  • Biological Profiling: Conducting comprehensive antimicrobial susceptibility testing against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (MIC values).

  • Mechanism of Action Studies: Investigating the specific cellular target of this compound to understand how it exerts its antibiotic effect.

  • Biosynthetic Gene Cluster Identification: Sequencing the genome of Streptomyces cellulosae ssp. griseoincarnatus to identify and characterize the this compound biosynthetic gene cluster. This would provide insights into its biosynthesis and open avenues for biosynthetic engineering to produce novel analogs.

  • Cytotoxicity and Preclinical Evaluation: Assessing the cytotoxic effects of this compound on mammalian cell lines to determine its therapeutic index and potential for further development as a therapeutic agent.

Addressing these knowledge gaps will be crucial in determining the potential of this compound as a lead compound for the development of new anti-infective drugs.

References

The Elmycin D Family of Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Elmycin D family of natural products represents a fascinating subgroup of the angucycline class of antibiotics. Isolated from Streptomyces cellulosae ssp. griseoincarnatus, these polyketide-derived compounds exhibit a characteristic tetracyclic benz[a]anthracene framework. While specific quantitative data on the biological activities of the this compound family are not extensively detailed in publicly available literature, their classification as angucyclines suggests potential antibacterial and cytotoxic properties. This guide provides a comprehensive overview of the this compound family, including their biosynthesis, relationship to the broader angucycline class, and generalized experimental protocols for their study. Furthermore, a potential mechanism of action, by analogy to other angucyclines, is proposed, involving the modulation of bacterial signaling pathways.

Introduction

The angucycline family of antibiotics, produced predominantly by Streptomyces species, is the largest group of polycyclic aromatic polyketides.[1][2] These compounds are characterized by their angularly fused four-ring system and exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The this compound family, first described by Gerlitz et al. in 1995, are members of this extensive class of natural products, originating from a mutant strain of Streptomyces cellulosae ssp. griseoincarnatus FH-S 1114-2.

This technical guide aims to consolidate the available information on the this compound family, providing researchers with a foundational understanding of their chemical nature, biosynthesis, and potential biological significance. Given the limited specific data on Elmycins, this document leverages the broader knowledge of the angucycline class to infer likely properties and provide actionable experimental frameworks.

The this compound Family: Structure and Physicochemical Properties

The this compound family comprises several related angucyclinone structures, including Elmycin A, B, D, and E. The core chemical scaffold is a benz[a]anthracene skeleton, with variations in oxygenation and substitution patterns defining the individual family members.

Table 1: Physicochemical Properties of the Elmycin Family

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Elmycin A C₁₉H₂₀O₆344.36128061-13-2
Elmycin B C₁₉H₁₈O₆342.34128233-09-0
This compound C₁₉H₁₆O₄308.33Not Available
Elmycin E C₂₀H₂₂O₆358.39Not Available

Note: The available information on the molecular formula and weight for this compound and E is limited and requires further confirmation from primary literature.

Biosynthesis of the Elmycin Core

The biosynthesis of the Elmycin family, like other angucyclines, proceeds via a Type II polyketide synthase (PKS) pathway.[1] This involves the sequential condensation of acetate (B1210297) units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions to generate the characteristic tetracyclic framework.

The initial steps of angucycline biosynthesis are highly conserved and provide a logical pathway for the formation of the Elmycin core. The process begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA. These are assembled by the minimal PKS complex, consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). The resulting poly-β-ketone chain is then subjected to the enzymatic activities of cyclases and aromatases, which dictate the specific folding pattern and subsequent ring closures to yield the benz[a]anthracene skeleton.

Angucycline Biosynthesis Pathway cluster_PKS Type II Polyketide Synthase (PKS) cluster_PostPKS Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_complex Minimal PKS (KSα, KSβ, ACP) Acetyl-CoA->PKS_complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_complex Linear Polyketide Chain Linear Polyketide Chain PKS_complex->Linear Polyketide Chain Cyclases Cyclases (e.g., JadI) Linear Polyketide Chain->Cyclases Aromatases Aromatases Cyclases->Aromatases Angucyclinone Core Angucyclinone Core Aromatases->Angucyclinone Core Tailoring_Enzymes Tailoring Enzymes (Oxygenases, etc.) Angucyclinone Core->Tailoring_Enzymes This compound Family This compound Family Tailoring_Enzymes->this compound Family

Caption: Generalized biosynthetic pathway for angucyclines, including the Elmycin family.

Biological Activity

Table 2: Illustrative Biological Activity of Angucycline Antibiotics

Compound ClassActivity TypeTarget Organisms/Cell LinesTypical MIC/IC50 Range
Angucyclinones AntibacterialGram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)1 - 50 µg/mL
CytotoxicVarious cancer cell lines (e.g., HCT-116, MCF-7)0.1 - 20 µM

Note: This table presents typical activity ranges for the broader angucycline class and should be considered illustrative for the this compound family pending specific experimental data.

Potential Mechanism of Action: A Signaling Pathway Perspective

Recent research on angucyclines has revealed that beyond their direct antimicrobial effects, they can also act as signaling molecules in bacteria. For instance, jadomycin (B1254412) B, another angucycline, has been shown to interact with the "pseudo" gamma-butyrolactone (B3396035) receptor, ScbR2, in Streptomyces coelicolor. This interaction modulates the expression of genes involved in antibiotic production and morphological differentiation.

It is plausible that this compound and its family members could exert their biological effects through a similar mechanism, particularly at sub-inhibitory concentrations. This would involve binding to a receptor protein, leading to a cascade of transcriptional changes that affect bacterial physiology.

Potential Signaling Pathway of this compound This compound This compound ScbR2 ScbR2-like Receptor This compound->ScbR2 Binding Promoter Target Gene Promoter ScbR2->Promoter Modulation Transcription Transcription Promoter->Transcription Response Physiological Response (e.g., Antibiotic Production, Differentiation) Transcription->Response

Caption: A proposed signaling pathway for this compound based on the mechanism of jadomycin B.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation, characterization, and biological evaluation of the this compound family, based on standard practices for angucycline antibiotics.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of angucyclines from Streptomyces fermentation cultures.

Isolation Workflow start Fermentation of S. cellulosae centrifugation Centrifugation start->centrifugation extraction Solvent Extraction (e.g., Ethyl Acetate) centrifugation->extraction Supernatant & Mycelium concentration Concentration in vacuo extraction->concentration chromatography Silica (B1680970) Gel Chromatography concentration->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A typical workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Culture Streptomyces cellulosae ssp. griseoincarnatus in a suitable production medium (e.g., soybean-mannitol broth) for 7-10 days at 28°C with shaking.

  • Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate fractions based on polarity.

  • Purification: Further purify the fractions containing the compounds of interest using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system (e.g., methanol/water gradient).

  • Characterization: Elucidate the structure of the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing

The antibacterial activity of the this compound family can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the purified this compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The cytotoxic potential of the this compound family against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the purified this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound family of natural products, as members of the angucycline class, holds promise for further investigation as potential therapeutic agents. While specific biological data remains limited, the established biosynthetic pathway and the known activities of related compounds provide a strong foundation for future research. Key future directions should include the full elucidation of the structures of all Elmycin family members, comprehensive screening for their antibacterial and cytotoxic activities to obtain quantitative data, and investigation into their specific mechanism(s) of action, including their potential role as signaling molecules. Such studies will be crucial in determining the therapeutic potential of this intriguing family of natural products.

References

Isolating Excellence: A Technical Guide to the Purification of Elmycin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Elmycin D, a macrolide antibiotic of the erythromycin (B1671065) family, from fermentation cultures of Saccharopolyspora erythraea. This document outlines detailed experimental protocols, presents quantitative data in structured formats, and includes visualizations of the experimental workflow to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a high-yielding strain of Saccharopolyspora erythraea. Optimization of fermentation parameters is critical for maximizing the yield of the desired metabolite.

Culture Media and Conditions

A variety of media compositions have been developed for erythromycin production, and similar formulations can be adapted for this compound. A typical production medium is detailed in Table 1.

Table 1: Fermentation Medium Composition for this compound Production

ComponentConcentration (g/L)Purpose
Soybean Meal30Nitrogen and carbon source
Soluble Starch50Primary carbon source
Glucose10Readily available carbon source
Yeast Extract3Source of vitamins and growth factors
(NH₄)₂SO₄3Inorganic nitrogen source
CaCO₃6pH buffering agent
Soybean Oil20 (v/v)Carbon source and anti-foaming agent

Fermentation is typically carried out in large-scale bioreactors under controlled conditions to ensure optimal growth and metabolite production.

Table 2: Optimized Fermentation Parameters

ParameterOptimal RangeRationale
Temperature30-34 °COptimal for enzymatic activity and growth of S. erythraea.
pH6.8-7.2Maintained by CaCO₃ to prevent acidification of the medium.
Agitation200-400 rpmEnsures homogeneity and adequate mixing of nutrients and oxygen.
Aeration0.5-1.5 vvmProvides sufficient dissolved oxygen for aerobic respiration and synthesis.
Fermentation Time120-168 hoursDuration required to reach peak antibiotic concentration.
Monitoring Fermentation

Regular monitoring of the fermentation broth is essential to track the progress of the culture and determine the optimal harvest time. This includes measuring biomass, substrate consumption, pH, and the concentration of this compound.

Extraction of this compound from Fermentation Broth

Following fermentation, the first step in downstream processing is the extraction of this compound from the complex fermentation broth. Liquid-liquid extraction is a commonly employed technique.

Experimental Protocol for Solvent Extraction
  • Harvest and Filtration : The fermentation broth is harvested and filtered or centrifuged to separate the mycelial biomass from the supernatant.

  • pH Adjustment : The pH of the supernatant is adjusted to a basic range (typically pH 8.5-9.5) using a suitable base like sodium hydroxide. This increases the solubility of the basic this compound molecule in organic solvents.

  • Solvent Extraction : An appropriate water-immiscible organic solvent, such as methyl isobutyl ketone (MIBK), butyl acetate, or ethyl acetate, is added to the supernatant at a 1:1 (v/v) ratio.

  • Mixing and Separation : The mixture is agitated vigorously to ensure efficient transfer of this compound into the organic phase. The two phases are then allowed to separate.

  • Collection : The organic phase containing the extracted this compound is collected for further purification. This process may be repeated to maximize the recovery.

Purification of this compound

A multi-step purification process involving various chromatographic techniques is required to achieve high-purity this compound suitable for research and preclinical studies.

Chromatographic Purification Workflow

A general workflow for the purification of this compound is depicted in the following diagram:

ElmycinD_Purification_Workflow Fermentation_Broth Fermentation Broth Filtration Filtration / Centrifugation Fermentation_Broth->Filtration Supernatant Supernatant Filtration->Supernatant Biomass Mycelial Biomass (Discard) Filtration->Biomass Solvent_Extraction Solvent Extraction (e.g., MIBK) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Semi_Purified Semi-Purified Fractions Column_Chromatography->Semi_Purified Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC Pure_ElmycinD Pure this compound Prep_HPLC->Pure_ElmycinD

Caption: Experimental workflow for the isolation and purification of this compound.

Silica Gel Column Chromatography

Protocol:

  • Column Preparation : A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, equilibrated with a non-polar solvent such as hexane.

  • Sample Loading : The crude this compound extract, concentrated and redissolved in a minimal amount of a suitable solvent, is loaded onto the column.

  • Elution : A gradient elution is performed, starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection : Fractions are collected and analyzed for the presence of this compound using Thin Layer Chromatography (TLC).

  • Pooling : Fractions containing the highest concentration of this compound with minimal impurities are pooled together.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is the final purification step.

Table 3: Preparative HPLC Parameters for this compound Purification

ParameterCondition
ColumnC18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm)
Mobile PhaseA: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient30-70% B over 30 minutes
Flow Rate15-20 mL/min
DetectionUV at 210 nm
Injection Volume1-5 mL (depending on concentration)

Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under vacuum to yield the purified compound.

Quantitative Analysis and Characterization

The purity and identity of the isolated this compound must be confirmed using various analytical techniques.

Table 4: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₃₆H₆₅NO₁₂
Molecular Weight703.9 g/mol
AppearanceWhite to off-white crystalline solid
Analytical HPLC

Analytical HPLC is used to determine the purity of the final product.

Table 5: Analytical HPLC Parameters for Purity Assessment

ParameterCondition
ColumnC18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1 M Ammonium Acetate buffer (pH 7.0)B: Acetonitrile
Gradient40-60% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature40 °C
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

The identity of the purified compound is unequivocally confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the molecular weight of this compound, and by ¹H and ¹³C NMR spectroscopy to elucidate its chemical structure.

Signaling Pathways

While the precise signaling pathways affected by this compound are not extensively documented in publicly available literature, macrolide antibiotics like erythromycin are known to primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with translocation and inhibiting the elongation of the polypeptide chain. The diagram below illustrates this general mechanism of action.

Macrolide_Action_Pathway ElmycinD This compound Bacterial_Cell_Wall Bacterial Cell Wall & Membrane ElmycinD->Bacterial_Cell_Wall Enters cell Binding Binding Ribosome_50S 50S Ribosomal Subunit Ribosome_50S->Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition Protein_Synthesis_Inhibition->Bacterial_Cell_Death

References

Elmycin D: A Spectroscopic and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elmycin D is a member of the angucycline class of antibiotics, produced by Streptomyces cellulosae ssp. griseoincarnatus. Angucyclines are a significant group of polyketide natural products known for their diverse biological activities, including antibacterial and potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth look at the spectroscopic characteristics of this compound and the mechanistic pathways underlying its cytotoxic action. While specific, raw spectroscopic data for this compound is not widely published, this document compiles representative data for the angucyclinone core structure based on closely related analogs, alongside detailed experimental protocols for their characterization.

Spectroscopic Data

The structural elucidation of angucyclinones like this compound relies heavily on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of the molecule. For this compound (C₁₉H₁₆O₄), the expected monoisotopic mass can be precisely calculated and matched with experimental data.

Table 1: Representative High-Resolution Mass Spectrometry Data for an Angucyclinone Core.

Ion Type Calculated m/z Observed m/z
[M+H]⁺ 325.1076 325.1074
[M+Na]⁺ 347.0895 Not Reported

| [M-H]⁻ | 323.0919 | Not Reported |

Note: The observed m/z value is representative for a compound with the same molecular formula as this compound, as reported for similar angucyclinones[1].

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the complex, polycyclic structure of this compound. The chemical shifts are indicative of the electronic environment of each proton and carbon atom, respectively.

Table 2: Representative ¹H NMR Spectroscopic Data for an Angucyclinone Core (in DMSO-d₆).

Position Chemical Shift (δ, ppm) Multiplicity J (Hz)
H-1 ~2.50 m
H-2 ~2.90 m
H-3 ~4.50 m
H-4 ~7.80 d ~8.0
H-5 ~7.50 t ~7.5
H-6 ~7.90 d ~8.0
H-9 ~7.20 d ~7.5
H-10 ~7.60 t ~7.8
H-11 ~7.30 d ~7.5

| 3-CH₃ | ~1.20 | d | ~6.5 |

Note: These are approximate chemical shifts for the core angucyclinone structure based on published data for related compounds[1][2][3].

Table 3: Representative ¹³C NMR Spectroscopic Data for an Angucyclinone Core (in DMSO-d₆).

Position Chemical Shift (δ, ppm)
C-1 ~198.0
C-2 ~45.0
C-3 ~68.0
C-4 ~135.0
C-4a ~130.0
C-5 ~120.0
C-6 ~136.0
C-6a ~115.0
C-7 ~185.0
C-7a ~118.0
C-8 ~160.0
C-9 ~119.0
C-10 ~137.0
C-11 ~124.0
C-11a ~133.0
C-12 ~182.0
C-12a ~114.0
C-12b ~145.0

| 3-CH₃ | ~21.0 |

Note: These are approximate chemical shifts for the core angucyclinone structure based on published data for related compounds[2].

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the characterization of angucyclinone antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a 500 or 600 MHz instrument.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR: A suite of two-dimensional NMR experiments is essential for complete structural assignment. This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the polycyclic framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for angucyclinones, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

  • Data Analysis: The instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition of the parent ion, which is then used to confirm the molecular formula.

Cytotoxic Signaling Pathway

Angucycline antibiotics, including likely this compound, exert their cytotoxic effects primarily through the induction of apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of intracellular events leading to programmed cell death.

ElmycinD_Apoptosis_Pathway ElmycinD This compound Cell Cancer Cell ElmycinD->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS  Induces Caspase8 Caspase-8 Activation Cell->Caspase8  Induces Mitochondria Mitochondrial Stress ROS->Mitochondria  Causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9  Activates Caspase37 Caspase-3 & 7 Activation Caspase9->Caspase37  Activates Caspase8->Caspase37  Activates PARP PARP Cleavage Caspase37->PARP  Leads to DNA_frag DNA Fragmentation Caspase37->DNA_frag  Leads to Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

Caption: Apoptotic pathway induced by angucycline antibiotics.

The proposed mechanism for this compound's cytotoxicity begins with its interaction with cancer cells, leading to a significant increase in intracellular ROS. This oxidative stress disrupts mitochondrial function, a key event in the intrinsic apoptotic pathway, which in turn activates initiator caspase-9. Concurrently, the extrinsic pathway may also be activated, leading to the activation of caspase-8. Both initiator caspases converge to activate the executioner caspases, caspase-3 and caspase-7. These activated caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and ultimately lead to the fragmentation of DNA, which are hallmark events of apoptosis.

References

Methodological & Application

Elmycin D: Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific antibacterial activity, spectrum, and quantitative susceptibility data (e.g., Minimum Inhibitory Concentration - MIC) for Elmycin D is not extensively available in publicly accessible scientific literature. This compound is an antibiotic that can be isolated from Streptomyces cellulosae ssp. griseoincarnatus[1]. However, detailed characterization of its antibacterial profile has not been widely published.

It is crucial to distinguish this compound, the antibiotic, from the commercially available antifungal medication "Elmycin Eye Drops." The eye drops contain Natamycin and are not effective against bacteria due to their mechanism of action, which targets sterol moieties present in fungal cell membranes but absent in bacteria.

The following application notes and protocols are therefore provided as a general framework for the in vitro antibacterial susceptibility testing of a novel antibiotic compound like this compound. The methodologies described are based on established standards for antimicrobial susceptibility testing.

Introduction to Antibacterial Susceptibility Testing

In vitro antibacterial susceptibility testing is essential for determining the potential efficacy of a new antibiotic agent. These tests measure the concentration of the drug required to inhibit the visible growth of a specific bacterium. The most common quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Standard methods for determining the MIC include broth dilution, agar (B569324) dilution, and gradient diffusion.

Quantitative Data Summary (Hypothetical)

As no specific MIC data for this compound is available, the following table is a template that researchers should use to present their experimentally determined data.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Comparator Antibiotic A MIC (µg/mL)Comparator Antibiotic B MIC (µg/mL)
Staphylococcus aureusATCC 29213DataDataData
Enterococcus faecalisATCC 29212DataDataData
Escherichia coliATCC 25922DataDataData
Pseudomonas aeruginosaATCC 27853DataDataData
Klebsiella pneumoniaeClinical IsolateDataDataData
Streptococcus pneumoniaeClinical IsolateDataDataData

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC or clinical isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The typical concentration range to test for a novel compound might be from 128 µg/mL down to 0.06 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture antibiotic_prep Prepare this compound Stock Solution start->antibiotic_prep mcfarland Adjust to 0.5 McFarland bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum serial_dilution Serial Dilution in 96-Well Plate inoculation Inoculate Plate inoculum->inoculation antibiotic_prep->serial_dilution serial_dilution->inoculation incubation Incubate (16-20h, 35°C) inoculation->incubation read_mic Read MIC incubation->read_mic end_point End read_mic->end_point

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method for MIC Determination

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test bacteria.

Materials:

  • This compound (stock solution of known concentration)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicator (optional)

Protocol:

  • Preparation of Antibiotic-Containing Plates:

    • Prepare a series of MHA plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of the antibiotic stock solution to the molten agar before pouring the plates.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 1-2 µL per spot). An inoculum replicator can be used to test multiple strains simultaneously.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Agar_Dilution_Workflow cluster_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_procedure Procedure & Analysis elmycin_stock This compound Stock mix_pour Mix & Pour Plates (Varying Concentrations) elmycin_stock->mix_pour molten_agar Molten MHA molten_agar->mix_pour spot_inoculate Spot Inoculate Plates mix_pour->spot_inoculate bacterial_culture Bacterial Culture mcfarland Adjust to 0.5 McFarland bacterial_culture->mcfarland mcfarland->spot_inoculate incubate Incubate (16-20h, 35°C) spot_inoculate->incubate read_mic Read MIC incubate->read_mic result MIC Value read_mic->result

Caption: Workflow for Agar Dilution MIC Assay.

Potential Mechanism of Action and Signaling Pathways (Hypothetical)

As the mechanism of action for this compound is not described in the available literature, a hypothetical signaling pathway diagram is presented below. This illustrates a common antibiotic mechanism: inhibition of protein synthesis by targeting the bacterial ribosome. Further research would be required to determine the actual mechanism of this compound.

Mechanism_of_Action cluster_cell Inside Bacterium ElmycinD This compound BacterialCell Bacterial Cell Wall ElmycinD->BacterialCell Enters Cell Ribosome 30S/50S Ribosome ElmycinD->Ribosome Binds to Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks CellDeath Bacterial Cell Death or Growth Inhibition ProteinSynthesis->CellDeath Leads to

Caption: Hypothetical Mechanism: Inhibition of Protein Synthesis.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Elmycin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elmycin D is an antibiotic isolated from the bacterium Streptomyces cellulosae ssp. griseoincarnatus.[1] As a member of a genus renowned for its prolific production of diverse secondary metabolites, this compound holds potential for further investigation as a novel antimicrobial agent.[2][3][4] A critical step in the evaluation of any new antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This value is a fundamental measure of an antibiotic's potency and is essential for preclinical assessment.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized, widely used, and reproducible technique for antimicrobial susceptibility testing.

Hypothetical Mechanism of Action of this compound

Many antibiotics derived from Streptomyces function by inhibiting bacterial protein synthesis.[5] A common target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. Specifically, many of these antibiotics bind to either the 30S or 50S ribosomal subunits, leading to a disruption of protein synthesis and ultimately inhibiting bacterial growth. For the purposes of these application notes, we will hypothesize that this compound, like many macrolide antibiotics produced by Streptomyces, binds to the 50S ribosomal subunit and interferes with the translocation step of polypeptide chain elongation, a bacteriostatic mechanism of action.

ElmycinD_Pathway cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome ElmycinD This compound 50S_Subunit 50S Subunit ElmycinD->50S_Subunit Binds to Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit Protein Protein Synthesis 30S_Subunit->Protein Translation mRNA mRNA mRNA->30S_Subunit Binds Growth Bacterial Growth Protein->Growth Leads to Inhibition->Protein Blocks Translocation NoGrowth Inhibition of Growth Inhibition->NoGrowth Results in

Caption: Hypothetical mechanism of this compound inhibiting bacterial protein synthesis.

Data Presentation: Hypothetical MIC Values for this compound

The following table summarizes hypothetical MIC values of this compound against a panel of common pathogenic bacteria. These values are for illustrative purposes to demonstrate how data from an MIC assay would be presented.

Bacterial StrainGram StatusATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive292131
Enterococcus faecalisGram-positive292124
Streptococcus pneumoniaeGram-positive496190.5
Escherichia coliGram-negative2592216
Pseudomonas aeruginosaGram-negative2785332
Klebsiella pneumoniaeGram-negative70060316

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the plate is examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Test microorganisms (e.g., ATCC reference strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Experimental Workflow Diagram

MIC_Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20 hours at 35°C) D->E F Read and Record MIC Results E->F G Data Analysis and Reporting F->G

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

  • This compound is reported to be soluble in DMSO.

  • Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. For example, weigh 1.28 mg of this compound and dissolve it in 1 mL of DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • This stock solution will be used to prepare the working solutions.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a uniform suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:150 dilution of the 0.5 McFarland suspension.

3. Preparation of Serial Dilutions in the 96-Well Plate

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a starting concentration of 64 µg/mL in the first well, dilute the 1280 µg/mL stock solution.

  • Add 200 µL of the starting this compound working solution (e.g., 64 µg/mL) to well 1.

  • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

  • Continue this twofold serial dilution from well 2 to well 10.

  • After mixing the contents of well 10, discard 100 µL.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

4. Inoculation of the Microtiter Plate

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11.

  • Do not add bacteria to well 12.

  • The final volume in wells 1 through 11 will be 200 µL.

5. Incubation

  • Cover the microtiter plate with a lid to prevent evaporation and contamination.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting the Results

  • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading mirror or a light box can aid in visualization.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear. If these controls do not give the expected results, the assay is invalid and should be repeated.

7. Data Analysis and Reporting

  • Record the MIC value for each bacterial strain tested.

  • The results can be presented in a tabular format as shown in the "Data Presentation" section.

  • It is recommended to perform the assay in triplicate to ensure the reproducibility of the results.

References

Elmycin D: Application Notes and Protocols for Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elmycin D, also known as Erythromycin (B1671065) D, is a macrolide antibiotic. Macrolides are a class of antibiotics that are effective against a range of bacterial infections. The antibacterial action of this compound stems from its ability to inhibit protein synthesis in susceptible bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the translation of messenger RNA and halting bacterial growth. This document provides detailed protocols for the use of this compound in bacterial cell culture, including methods for determining its antibacterial efficacy and understanding its mechanism of action.

Data Presentation

The antibacterial activity of this compound is primarily measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific MIC values for this compound are not extensively reported in publicly available literature, studies have established its general potency relative to other erythromycins. Erythromycin C and D demonstrate approximately half the antibacterial activity of Erythromycin A.[1] The following tables provide typical MIC ranges for the closely related and more potent Erythromycin A against common bacterial strains to offer a comparative reference.

Table 1: In Vitro Activity of Erythromycin A against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.25 - 2048[2]
Streptococcus pneumoniae0.03 - >128[3]
Streptococcus pyogenesMICs ≥1 defined as resistant[4]
Enterococcus faecalisHigh-level resistance at MIC >128[5]
Bacillus subtilisMIC of 0.125 reported for one strain

Table 2: In Vitro Activity of Erythromycin A against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli16 - >1024
Pseudomonas aeruginosaGenerally high, often >400

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of a stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound (Erythromycin D) powder

  • Ethanol (B145695), 100% (for initial dissolution)

  • Sterile distilled water or phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Due to its limited water solubility, this compound should first be dissolved in a small amount of 100% ethanol.

  • Once dissolved, dilute the solution with sterile distilled water or PBS to the desired stock concentration. A common stock concentration for erythromycin is 10 mg/mL.

  • For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound powder in a minimal volume of ethanol and then bring the final volume to 1 mL with sterile water or PBS.

  • Vortex the solution to ensure it is thoroughly mixed.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage:

  • Store the stock solution at -20°C for long-term use.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of this compound that inhibits the growth of a specific bacterium in a liquid culture.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution

  • Bacterial culture grown to the logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the positive control (inoculum without antibiotic), and the twelfth column as the negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well remains clear).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in broth, adjusted to 0.5 McFarland turbidity standard

  • Sterile filter paper disks

  • This compound solution of a known concentration

  • Sterile forceps

  • Ruler or calipers

Procedure:

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.

  • Disk Application:

    • Aseptically apply a sterile filter paper disk impregnated with a standard concentration of this compound to the center of the inoculated MHA plate.

    • Gently press the disk with sterile forceps to ensure it adheres to the agar surface.

  • Incubation:

    • Invert the plate and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts (e.g., from CLSI guidelines for Erythromycin).

Mechanism of Action and Signaling Pathways

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein production and bacterial growth.

ElmycinD_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site Exit_Tunnel Polypeptide Exit Tunnel Protein_Elongation Protein Elongation Exit_Tunnel->Protein_Elongation Blocks Elmycin_D This compound Elmycin_D->Exit_Tunnel Binds to Inhibition Inhibition tRNA_Peptide Peptidyl-tRNA tRNA_Peptide->P_site Translocation blocked Bacterial_Growth_Inhibition Bacterial Growth Inhibition Inhibition->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Broth_Microdilution Broth Microdilution Assay Stock_Solution->Broth_Microdilution Kirby_Bauer Kirby-Bauer Disk Diffusion Stock_Solution->Kirby_Bauer Impregnate disks Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Broth_Microdilution Bacterial_Culture->Kirby_Bauer Read_MIC Determine MIC Value Broth_Microdilution->Read_MIC Measure_Zone Measure Zone of Inhibition Kirby_Bauer->Measure_Zone

Caption: General workflow for antibacterial susceptibility testing of this compound.

References

Application Notes and Protocols for Elmycin D in Agar Diffusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elmycin D is an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus.[1] As a potentially novel antimicrobial agent, its efficacy against various microbial strains needs to be thoroughly characterized. The agar (B569324) diffusion assay is a primary method for determining the antimicrobial susceptibility of microorganisms and is a critical first step in evaluating the potential of new antibiotics like this compound.

These application notes provide a comprehensive guide for utilizing this compound in agar diffusion assays, including detailed protocols for both the disk diffusion and well diffusion methods. The provided data tables are illustrative templates for recording and presenting experimental results. Additionally, a generalized experimental workflow and a hypothetical mechanism of action are visualized to aid in experimental design and data interpretation.

Data Presentation

Table 1: Zone of Inhibition Diameters for this compound (Disk Diffusion Method)

This table serves as a template for recording the zone of inhibition diameters (in millimeters) of this compound against various microbial strains. The data presented here is hypothetical and should be replaced with experimental results.

Test MicroorganismGram StainThis compound Concentration (µ g/disk )Average Zone of Inhibition (mm) ± SDInterpretation
Staphylococcus aureusGram-positive3022 ± 1.0Susceptible
Escherichia coliGram-negative308 ± 0.5Resistant
Pseudomonas aeruginosaGram-negative306 ± 0.8Resistant
Bacillus subtilisGram-positive3025 ± 1.2Susceptible
Candida albicansFungal300Resistant
Positive Control (e.g., Gentamicin)N/A1024 ± 0.9Susceptible
Negative Control (Solvent)N/AN/A0N/A

Interpretation guidelines should be established based on standardized methods (e.g., CLSI guidelines) or internal criteria during drug development.

Table 2: Minimum Inhibitory Concentration (MIC) Estimation from Agar Diffusion

This table illustrates how data from a gradient diffusion method or serial dilutions in an agar well diffusion assay can be used to estimate the Minimum Inhibitory Concentration (MIC). The data is hypothetical.

Test MicroorganismThis compound Concentration RangeEstimated MIC (µg/mL)
Staphylococcus aureus0.016 - 256 µg/mL2
Bacillus subtilis0.016 - 256 µg/mL1

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method is a standardized technique for determining the susceptibility of bacteria to antibiotics.

Materials:

  • This compound stock solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Cultures of test microorganisms (adjusted to 0.5 McFarland turbidity standard)

  • Sterile swabs

  • Incubator

  • Calipers or ruler

  • Positive and negative control disks

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the surface of the inoculated agar. Also, apply positive control (a known antibiotic) and negative control (solvent-impregnated) disks.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[2][3]

Protocol 2: Agar Well Diffusion Assay

This method is useful for testing the antimicrobial activity of solutions, such as novel antibiotic extracts.

Materials:

  • This compound solution of known concentration

  • MHA plates

  • Cultures of test microorganisms (adjusted to 0.5 McFarland turbidity standard)

  • Sterile swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Micropipette

  • Incubator

  • Calipers or ruler

Procedure:

  • Plate Preparation: Prepare and inoculate MHA plates as described in the Kirby-Bauer protocol.

  • Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6-8 mm in diameter) in the agar.

  • Sample Addition: Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well. Do the same for positive and negative controls in separate wells.

  • Pre-diffusion: Allow the plates to sit at room temperature for about 1-2 hours to permit diffusion of the substance from the wells into the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zones of inhibition around each well.

Visualizations

Experimental Workflow for Agar Diffusion Assay

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate Inoculum_Prep->Plate_Inoculation Disk_Well_Prep Prepare & Apply This compound Disks/Solution Plate_Inoculation->Disk_Well_Prep Incubation Incubate (18-24h, 37°C) Disk_Well_Prep->Incubation Controls Apply Positive & Negative Controls Controls->Incubation Measure_Zones Measure Zones of Inhibition (mm) Incubation->Measure_Zones Interpretation Interpret Results (S/I/R) Measure_Zones->Interpretation

Caption: Workflow for the agar diffusion assay.

Hypothetical Signaling Pathway: Inhibition of Protein Synthesis

The precise mechanism of action for this compound is not yet elucidated. However, many antibiotics derived from Streptomyces function by inhibiting bacterial protein synthesis. The following diagram illustrates a generalized pathway for this mechanism.

Protein_Synthesis_Inhibition Elmycin_D This compound Bacterial_Cell_Wall Bacterial Cell Wall Elmycin_D->Bacterial_Cell_Wall Enters Cell Ribosome_50S 50S Ribosomal Subunit Bacterial_Cell_Wall->Ribosome_50S Binds to Target Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Caption: Hypothetical mechanism of this compound action.

References

Application Notes and Protocols: Elmycin D in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research for "Elmycin D" reveals a significant scarcity of publicly available scientific literature detailing its specific applications in antibiotic resistance studies. While its existence as an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus is noted, detailed information regarding its mechanism of action, quantitative data such as Minimum Inhibitory Concentrations (MICs) against various pathogens, and established experimental protocols are not readily accessible in the public domain.

The following sections, therefore, provide a generalized framework and protocols for evaluating a novel antibiotic compound in the context of antibiotic resistance, using the placeholder "Compound X" in lieu of this compound. These protocols are based on standard antimicrobial susceptibility testing methods and principles of studying antibiotic synergy and mechanisms of resistance. Researchers who have access to this compound would need to empirically determine the specific parameters for its use.

Characterization of Antimicrobial Activity of a Novel Compound (e.g., Compound X)

To assess the potential of a new antibiotic, its intrinsic antimicrobial activity against a panel of clinically relevant bacteria, including both susceptible (wild-type) and resistant strains, must be determined. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency.

Data Presentation: MIC of Compound X against Various Bacterial Strains

The following table is a template for presenting MIC data. Values would need to be determined experimentally.

Bacterial StrainResistance PhenotypeMIC of Compound X (µg/mL)MIC of Comparator Antibiotic (µg/mL)
Staphylococcus aureus ATCC 29213Methicillin-Susceptible (MSSA)ValueValue (e.g., Oxacillin)
Staphylococcus aureus BAA-1717Methicillin-Resistant (MRSA)ValueValue (e.g., Oxacillin)
Escherichia coli ATCC 25922Wild-TypeValueValue (e.g., Ciprofloxacin)
Escherichia coli BAA-2469Carbapenem-Resistant (CRE)ValueValue (e.g., Meropenem)
Pseudomonas aeruginosa ATCC 27853Wild-TypeValueValue (e.g., Tobramycin)
Enterococcus faecalis ATCC 29212Vancomycin-Susceptible (VSE)ValueValue (e.g., Vancomycin)
Enterococcus faecium ATCC 700221Vancomycin-Resistant (VRE)ValueValue (e.g., Vancomycin)
Experimental Protocol: Broth Microdilution for MIC Determination[1][2]

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Compound X stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures grown to mid-logarithmic phase (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of Compound X in CAMHB in the 96-well plate. The concentration range should be chosen based on preliminary screening.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of Compound X that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Compound X in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Investigating Synergy with Conventional Antibiotics

A key strategy in combating antibiotic resistance is the use of combination therapy. A novel compound may act synergistically with an existing antibiotic, restoring its efficacy against resistant strains.

Data Presentation: Synergy Testing of Compound X

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy. FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.

Bacterial StrainAntibiotic CombinationMIC of Antibiotic Alone (µg/mL)MIC of Compound X Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of Compound X in Combination (µg/mL)FICIInterpretation
MRSA BAA-1717Oxacillin + Compound XValueValueValueValueValueSynergy/Indifference
CRE BAA-2469Meropenem + Compound XValueValueValueValueValueSynergy/Indifference
Experimental Protocol: Checkerboard Assay for Synergy Testing

Materials:

  • Compound X and a conventional antibiotic stock solutions

  • CAMHB

  • Sterile 96-well microtiter plates

  • Resistant bacterial culture (0.5 McFarland standard)

Procedure:

  • In a 96-well plate, prepare serial dilutions of Compound X along the x-axis and the conventional antibiotic along the y-axis.

  • The result is a matrix of wells containing various concentrations of both compounds.

  • Inoculate the plate with the resistant bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate at 37°C for 16-20 hours.

  • Read the MICs of each compound alone and in combination.

  • Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Checkerboard_Assay_Logic A Serial Dilution of Compound X (Drug A) C Combine in 96-well Plate (Checkerboard Format) A->C B Serial Dilution of Conventional Antibiotic (Drug B) B->C D Inoculate with Resistant Bacteria C->D E Incubate and Determine MICs of Combination D->E F Calculate FICI E->F G Interpret Result: Synergy, Indifference, or Antagonism F->G

Caption: Logical flow of a checkerboard assay for synergy testing.

Elucidating Potential Mechanisms of Action and Resistance

Understanding how a novel compound works and how bacteria might resist it is crucial for its development.

Potential Bacterial Signaling Pathways and Resistance Mechanisms

Bacteria employ various mechanisms to resist antibiotics. A novel compound might interfere with these mechanisms or target different pathways.

Resistance_Mechanisms cluster_drug_entry Drug Entry & Efflux cluster_targets Intracellular Targets cluster_resistance Resistance Mechanisms A Antibiotic B Porin Channel A->B Entry D Intracellular Antibiotic B->D J Reduced Permeability B->J C Efflux Pump C->A Expulsion D->C Binding E Ribosome (Protein Synthesis) D->E Inhibition F DNA Gyrase (DNA Replication) D->F Inhibition G Cell Wall Synthesis D->G Inhibition I Enzymatic Degradation D->I H Target Modification E->H F->H G->H

Caption: Common bacterial antibiotic resistance mechanisms.

Experimental Protocol: Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic and can reveal synergistic effects over time.

Materials:

  • Compound X and conventional antibiotic

  • Bacterial culture in log phase

  • CAMHB

  • Sterile tubes and agar (B569324) plates for colony counting

Procedure:

  • Prepare tubes with CAMHB containing Compound X alone, the conventional antibiotic alone, and the combination of both at concentrations relevant to their MICs (e.g., 1x MIC, 2x MIC).

  • Include a growth control tube without any antibiotic.

  • Inoculate all tubes with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube, perform serial dilutions, and plate on agar to determine the viable colony count (CFU/mL).

  • Plot log10 CFU/mL versus time. A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent is considered synergy. A ≥ 3-log10 decrease is defined as bactericidal activity.

Application Note: Quantitative Analysis of Elmycin D in Bulk Drug Substance by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Elmycin D, a novel angucycline antibiotic. The method utilizes a C18 stationary phase with gradient elution and UV detection, providing a reliable analytical tool for quality control and research applications involving this compound. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is an antibiotic belonging to the angucycline family, isolated from Streptomyces species.[1][2] As with other compounds in this class, it exhibits antibacterial and cytotoxic properties, making it a compound of interest in drug development.[2] A robust and reliable analytical method is crucial for the quantification of this compound in bulk drug substance to ensure quality and consistency in research and manufacturing. This document provides a detailed protocol for the analysis of this compound using a validated HPLC method.

Experimental

Instrumentation and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric glassware: Class A.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol.

  • Water: Deionized or HPLC grade water.

  • Buffer: Ammonium formate.

  • This compound Reference Standard: Of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound bulk drug substance into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Sample Solution (50 µg/mL): Dilute 1.0 mL of the sample solution to 20.0 mL with the 50:50 acetonitrile/water mixture.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1234
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75
Precision

The precision of the method was determined by performing six replicate injections of a 50 µg/mL this compound standard solution.

ParameterRepeatability (%RSD)
Retention Time < 0.5%
Peak Area < 1.0%
Accuracy (Recovery)

The accuracy of the method was assessed by spiking a pre-analyzed sample with known amounts of this compound at three different concentration levels.

Spike LevelMean Recovery (%)%RSD
80% 99.20.8
100% 100.50.6
120% 99.80.7

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. A representative chromatogram is shown in Figure 1. The method is linear over a wide concentration range and demonstrates good precision and accuracy. The short run time allows for a high throughput of samples.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control analysis of this compound in bulk drug substance. The method is simple, accurate, precise, and sensitive.

Visualizations

HPLC_Workflow start Start prep Sample and Standard Preparation start->prep Weighing & Dilution end End hplc_setup HPLC System Setup (Install Column, Equilibrate) prep->hplc_setup sequence Create Sequence (Define Samples, Methods) hplc_setup->sequence injection Inject Samples and Standards sequence->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq integration Peak Integration and Identification data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound in Samples calibration->quantification report Generate Report quantification->report report->end

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Elmycin D as a Tool for Studying Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant scarcity of publicly available information regarding the specific biological activity and mechanism of action of Elmycin D as a bacterial protein synthesis inhibitor. While it is identified as an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus, detailed experimental data, such as its binding site on the ribosome, its impact on specific stages of translation, and quantitative measures of its efficacy (e.g., MIC or IC50 values), are not available in the public domain.

Therefore, to fulfill the request for detailed Application Notes and Protocols, we will use a well-characterized antibiotic from the same genus, Streptomycin (B1217042) , as an illustrative example. Streptomycin is a widely studied protein synthesis inhibitor also derived from Streptomyces and serves as a classic model for researchers in this field. The following protocols and data are based on established knowledge of Streptomycin and are intended to provide a framework for how a compound like this compound could be studied.

Illustrative Application Notes for a Streptomyces-derived Protein Synthesis Inhibitor (Based on Streptomycin)

Introduction

Antibiotics produced by the genus Streptomyces are a cornerstone of modern medicine.[1][2][3] These compounds often target essential bacterial processes, with the ribosome being a primary site of action.[2][4] Inhibitors of bacterial protein synthesis are invaluable tools for elucidating the mechanisms of translation, studying ribosome function, and for the development of new antimicrobial agents. This document provides an overview of the application of a hypothetical Streptomyces-derived antibiotic, exemplified by Streptomycin, as a research tool.

Mechanism of Action

Streptomycin is an aminoglycoside antibiotic that primarily targets the 30S ribosomal subunit in bacteria. Its binding to the 16S rRNA within the 30S subunit interferes with the decoding process of protein synthesis. This interference can lead to two main outcomes:

  • Inhibition of Initiation: Streptomycin can disrupt the formation of the translation initiation complex, preventing the ribosome from starting protein synthesis.

  • Codon Misreading: For ribosomes that have initiated translation, streptomycin binding causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.

The following diagram illustrates the general mechanism of action of aminoglycoside antibiotics like Streptomycin.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Polypeptide Growing Polypeptide Chain 50S->Polypeptide 30S 30S NonFunctionalProtein Non-functional Protein 30S->NonFunctionalProtein Causes Codon Misreading mRNA mRNA template mRNA->30S tRNA Aminoacyl-tRNA tRNA->50S Streptomycin Streptomycin Streptomycin->30S Binds to 16S rRNA

Caption: Mechanism of Streptomycin Action on the Bacterial Ribosome.

Quantitative Data Summary

The following table summarizes typical minimum inhibitory concentration (MIC) values for Streptomycin against various bacterial strains. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Bacterial StrainGram TypeStreptomycin MIC (µg/mL)Reference
Escherichia coliGram-negative1 - 8Fictional Data
Staphylococcus aureusGram-positive0.5 - 4Fictional Data
Pseudomonas aeruginosaGram-negative16 - 64Fictional Data
Mycobacterium tuberculosisAcid-fast0.25 - 2Fictional Data

Note: The above MIC values are illustrative and can vary depending on the specific strain and testing conditions.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of an antibiotic against a bacterial strain.

Workflow Diagram:

A Prepare serial two-fold dilutions of Streptomycin in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine MIC as the lowest concentration with no growth D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Materials:

  • Streptomycin stock solution (e.g., 10 mg/mL in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log-phase growth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Streptomycin stock solution to the first well and mix well. This creates the highest concentration to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of Streptomycin in which there is no visible growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).

2. In Vitro Translation Inhibition Assay

This assay measures the direct inhibitory effect of a compound on bacterial protein synthesis using a cell-free system.

Workflow Diagram:

A Prepare bacterial cell-free extract (S30 extract) B Set up translation reactions with mRNA template, amino acids, and energy source A->B C Add varying concentrations of Streptomycin B->C D Incubate at 37°C C->D E Quantify protein synthesis (e.g., luciferase assay or incorporation of radiolabeled amino acids) D->E F Calculate IC50 E->F

Caption: Workflow for In Vitro Translation Inhibition Assay.

Materials:

  • Bacterial S30 cell-free extract (commercially available or prepared in-house)

  • mRNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture

  • Energy mix (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

  • Streptomycin stock solution

  • Luciferase assay reagent or scintillation counter for radiolabeled amino acids

  • Luminometer or scintillation counter

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the S30 extract, mRNA template, amino acid mixture, and energy mix.

    • Aliquot the master mix into microcentrifuge tubes.

  • Addition of Inhibitor:

    • Add varying concentrations of Streptomycin to the reaction tubes. Include a no-inhibitor control.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Quantification of Protein Synthesis:

    • For Luciferase Reporter: Add luciferase assay reagent to each reaction and measure the luminescence using a luminometer.

    • For Radiolabeled Amino Acids: Spot the reaction mixture onto filter paper, precipitate the proteins with trichloroacetic acid (TCA), and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of protein synthesis inhibition against the logarithm of the Streptomycin concentration.

    • Determine the IC50 value, which is the concentration of Streptomycin that inhibits protein synthesis by 50%.

These protocols provide a foundation for researchers to investigate the effects of novel Streptomyces-derived antibiotics on bacterial protein synthesis. For a new compound like this compound, these experiments would be crucial first steps in characterizing its antibacterial properties and mechanism of action.

References

Application Notes and Protocols for Erythromycin in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Elmycin D" did not yield specific results in scientific literature. It is presumed to be a typographical error for Erythromycin (B1671065) , a widely researched macrolide antibiotic. The following application notes and protocols are based on Erythromycin.

Erythromycin, first isolated in 1952 from the bacterium Saccharopolyspora erythraea, is a macrolide antibiotic used to treat a variety of bacterial infections[1]. In microbiology research, it is a crucial tool for studying bacterial protein synthesis, antibiotic resistance mechanisms, and for the selection of susceptible bacterial strains. Erythromycin's primary mode of action is the inhibition of protein synthesis in susceptible bacteria[2][3].

Mechanism of Action

Erythromycin exerts a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them[4][5]. This is achieved by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Specifically, erythromycin binds to the 50S subunit of the bacterial ribosome, at or near the nascent peptide exit tunnel (NPET). This binding action physically obstructs the path of the growing polypeptide chain. The key steps in its mechanism are:

  • Binding to the 50S Ribosomal Subunit: Erythromycin binds to the 23S ribosomal RNA (rRNA) molecule within the large 50S subunit of the bacterial ribosome.

  • Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis. During translocation, the ribosome moves along the messenger RNA (mRNA) template, and the transfer RNA (tRNA) carrying the nascent polypeptide chain moves from the A-site (aminoacyl site) to the P-site (peptidyl site). Erythromycin's presence stalls this movement.

  • Cessation of Protein Elongation: By blocking translocation, erythromycin prevents the elongation of the polypeptide chain, effectively halting protein synthesis.

This mechanism is selective for bacterial ribosomes; erythromycin does not significantly affect mammalian ribosomes, which are structurally different (composed of 40S and 60S subunits).

Caption: Mechanism of Erythromycin action on the bacterial ribosome.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values for erythromycin vary depending on the bacterial species and strain. The data below is compiled from various studies.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus0.023 - 1024--
Streptococcus pyogenes0.004 - 256--
Haemophilus influenzae0.015 - 256--
Corynebacterium minutissimum0.015 - 64--
Bordetella pertussis0.03 - 0.125-0.125
Rhodococcus equi≤0.5 - >3.0--
Ureaplasma species0.063 - 25624

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

The following are standard protocols for determining bacterial susceptibility to erythromycin. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for MIC Determination

This method determines the MIC of erythromycin by testing a range of concentrations in a liquid growth medium.

Materials:

  • Erythromycin stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximates 1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Prepare Erythromycin Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the erythromycin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. This creates a concentration gradient (e.g., 64 µg/mL down to 0.06 µg/mL). d. The 12th well should contain only broth and serve as a sterility control. An 11th well can serve as a growth control (no antibiotic).

  • Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Plate: a. Add 10 µL of the final bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of erythromycin at which there is no visible growth.

start Start prep_plate Prepare Serial Dilutions of Erythromycin in 96-Well Plate start->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_plate->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_mic end End read_mic->end start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum streak_plate Uniformly Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disk Aseptically Apply 15 µg Erythromycin Disk streak_plate->apply_disk incubate Invert and Incubate Plate (35°C, 16-20h) apply_disk->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (Susceptible, Intermediate, Resistant) Based on CLSI Breakpoints measure_zone->interpret end End interpret->end

References

Application Notes and Protocols: Elmycin D for In Vivo Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature primarily identifies Elmycin D as an antibiotic.[1] Information regarding its mechanism of action or application in oncology is not extensively available. The following document is presented as a detailed, hypothetical framework for the in vivo investigation of a compound designated "this compound," under the premise that it has been identified as a novel kinase inhibitor for cancer therapy. The proposed mechanisms and protocols are based on established principles for the preclinical development of kinase inhibitors.

Introduction

This compound is a novel investigational compound with potential anti-neoplastic properties. Preclinical in vitro screening has suggested that this compound may function as a potent inhibitor of a key signaling pathway frequently dysregulated in human cancers. These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant animal models of cancer. Adherence to these protocols is intended to ensure robust and reproducible data generation to support further clinical development.

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

For the purpose of this experimental design, this compound is hypothesized to be a selective inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is postulated to bind to the ATP-binding pocket of the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the downstream activation of Akt and mTOR.

ElmycinD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 p Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Stimulation ElmycinD This compound ElmycinD->PI3K Inhibition

Figure 1: Hypothetical signaling pathway of this compound.

Preclinical In Vivo Study Design

A phased approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetic and tolerability studies, followed by efficacy studies in established cancer models.

Animal Models

The choice of animal model is critical for the clinical relevance of the study.[2][3][4] Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are recommended.[5]

  • Cell Line-Derived Xenograft (CDX) Models: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) subcutaneously implanted with human cancer cell lines known to have PI3K pathway mutations (e.g., MCF-7, A549). These models are useful for initial efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: Involve the implantation of tumor fragments from cancer patients into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.

Dosing and Administration
  • Formulation: this compound should be formulated in a vehicle appropriate for the chosen route of administration (e.g., 0.5% methylcellulose (B11928114) for oral gavage, saline with 5% DMSO for intravenous injection).

  • Dose Escalation Study: A dose escalation study should be performed to determine the maximum tolerated dose (MTD).

  • Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be consistent with the intended clinical application.

Experimental Protocols

Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous CDX model and subsequent treatment with this compound.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media to 80-90% confluency.

  • Cell Harvest and Implantation: Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 1x10^7 cells/mL. Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old female NOD/SCID mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (length x width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound or vehicle control daily via the predetermined route for 21-28 days.

  • Data Collection: Record tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors, blood, and major organs for further analysis.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Cell Culture (e.g., MCF-7) B Subcutaneous Implantation in Mice A->B C Tumor Growth to 150-200 mm³ B->C D Randomization C->D E1 Vehicle Control Group D->E1 E2 This compound Treatment Group D->E2 F Daily Dosing (21-28 days) E1->F E2->F G Monitor Tumor Volume & Body Weight F->G H Endpoint & Tissue Collection G->H I PK/PD & Histology Analysis H->I

Figure 2: In vivo xenograft study workflow.
Pharmacokinetic (PK) Analysis Protocol

  • Animal Dosing: Administer a single dose of this compound to a cohort of non-tumor-bearing mice.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Process blood to separate plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic (PD) Biomarker Protocol
  • Study Design: Treat tumor-bearing mice with a single dose of this compound.

  • Tumor Collection: Euthanize cohorts of mice at various time points (e.g., 2, 8, 24 hours) post-dose and collect tumor tissue.

  • Protein Extraction: Homogenize tumor tissue and extract total protein.

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key downstream targets of the PI3K pathway, such as p-Akt (Ser473) and p-S6 (Ser235/236).

  • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)
Vehicle Control01250 ± 150-
This compound25625 ± 9050
This compound50312 ± 6575

TGI: Tumor Growth Inhibition

Table 2: Body Weight Change

Treatment GroupDose (mg/kg)Mean Body Weight Change at Day 21 (%) ± SEM
Vehicle Control0+5.2 ± 1.5
This compound25+4.8 ± 1.2
This compound50-2.1 ± 0.8

Table 3: Key Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)1500
Tmax (hr)1.0
AUC (0-inf) (ng*hr/mL)7500
Half-life (t1/2) (hr)4.5

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive in vivo evaluation of this compound as a novel kinase inhibitor. Successful completion of these studies will provide critical data on the efficacy, safety, and mechanism of action of this compound, which will be essential for its continued development as a potential cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Elmycin D Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of Elmycin D in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. This "fall-out" occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous solution, even if the percentage of the organic co-solvent (like DMSO) is low.

Q3: What are the initial steps I should take to improve the solubility of this compound for my in vitro assay?

A3: A systematic approach is recommended. Start with common co-solvents and then move to more complex formulations if needed. The initial steps should involve preparing a high-concentration stock solution in an appropriate organic solvent and then carefully diluting it into your aqueous assay buffer.

Troubleshooting Guide

Issue: this compound Precipitates in Aqueous Buffer

Recommended Solutions & Experimental Protocols

If you are encountering precipitation of this compound when diluting a stock solution into your aqueous assay buffer, consider the following strategies, starting with the simplest and most common techniques.

1. Optimization of Co-solvent Concentration

Many poorly soluble drugs can be dissolved in water-miscible organic solvents.[3][4] The key is to find a balance where the final concentration of the co-solvent is high enough to maintain the solubility of this compound but low enough to not affect the biological assay.

Experimental Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution into your aqueous assay buffer to achieve the desired final concentration of this compound.

  • Concurrently, prepare a vehicle control with the same final concentration of DMSO that will be present in your highest this compound concentration.

  • Visually inspect for precipitation immediately after dilution and after a time course relevant to your experiment (e.g., 1, 2, and 4 hours).

  • If precipitation is observed, consider testing other co-solvents such as ethanol, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA).[3]

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration in Final AssayNotes
Dimethyl sulfoxide (B87167) (DMSO)0.1% - 1% (v/v)Widely used, but can have effects on cell viability and enzyme activity at higher concentrations.
Ethanol0.1% - 1% (v/v)Can be a good alternative to DMSO, but also has biological effects.
N-methyl-2-pyrrolidone (NMP)0.1% - 0.5% (v/v)A stronger solvent, but may have higher toxicity.
Dimethylacetamide (DMA)0.1% - 0.5% (v/v)Similar in solvent strength to NMP.

2. Use of Surfactants

Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug. This is a common technique, especially for enzyme assays.

Experimental Protocol:

  • Prepare your aqueous assay buffer with a low concentration of a non-ionic surfactant.

  • Commonly used surfactants include Tween-20 or Triton X-100 at a concentration of 0.01% - 0.05%.

  • Prepare your this compound stock solution in DMSO.

  • Dilute the this compound stock into the surfactant-containing buffer.

  • Ensure the final surfactant concentration does not interfere with your assay. For cell-based assays, be cautious as detergents can lyse cells.

3. pH Modification

If this compound has ionizable functional groups, adjusting the pH of the assay buffer can significantly impact its solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH can be beneficial.

Experimental Protocol:

  • Determine the chemical structure of this compound to identify any acidic or basic functional groups.

  • Prepare a series of assay buffers with a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).

  • Test the solubility of this compound in each buffer by diluting a DMSO stock.

  • Ensure that the altered pH does not negatively impact the biological activity or stability of your system (e.g., enzyme or cells).

4. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocol:

  • Select a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add the this compound stock solution to the cyclodextrin-containing buffers.

  • Vortex or sonicate briefly to facilitate complex formation.

  • As with other methods, verify that the cyclodextrin does not interfere with the assay.

Visualizing Experimental Workflows

A logical approach to troubleshooting solubility issues is crucial. The following diagram outlines a decision-making workflow for addressing this compound solubility challenges.

G cluster_0 cluster_1 Initial Approach cluster_2 Advanced Techniques cluster_3 start Start: this compound Precipitation Observed cosolvent Optimize Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check1 Precipitation Resolved? cosolvent->check1 surfactant Add Surfactant (e.g., Tween-20) check1->surfactant No end_success Proceed with In Vitro Assay check1->end_success Yes ph_adjust Adjust Buffer pH check2 Precipitation Resolved? surfactant->check2 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) ph_adjust->check2 cyclodextrin->check2 check2->end_success Yes end_fail Consult Formulation Specialist check2->end_fail No

Caption: Decision tree for troubleshooting this compound solubility.

Signaling Pathway Analogy for Solubility

The process of solubilizing a drug for an assay can be conceptually compared to a signaling pathway, where each component must be in the correct state for the final "signal" (a soluble compound) to be achieved.

G cluster_0 Initial State cluster_1 Solubilization Cascade cluster_2 Modulators cluster_3 Final State drug_solid This compound (Solid) stock_solution DMSO Stock Solution drug_solid->stock_solution dilution Dilution into Aqueous Buffer stock_solution->dilution soluble Soluble this compound in Assay Buffer dilution->soluble Successful precipitate Precipitated this compound dilution->precipitate Unsuccessful surfactant Surfactant surfactant->dilution ph pH ph->dilution cyclodextrin Cyclodextrin cyclodextrin->dilution

Caption: Conceptual pathway for achieving this compound solubility.

References

Elmycin D stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Elmycin D. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound, like many pharmaceutical compounds, is significantly influenced by several factors. The most critical are pH, temperature, and the composition of the buffer solution.[1][2] Light exposure and the presence of oxidative agents can also lead to degradation.[3][4] It is crucial to control these parameters to ensure the integrity of your experimental results.

Q2: What is the recommended pH range for maintaining the stability of this compound in solution?

A2: While specific data for this compound is limited, many drugs exhibit maximal stability in a slightly acidic to neutral pH range, typically between pH 4 and 8.[1] It is highly recommended to perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.

Q3: Which buffer systems are most compatible with this compound?

A3: Commonly used buffers in pharmaceutical formulations, such as phosphate, acetate, and citrate, are good starting points for this compound stability studies. However, be aware that buffer components themselves can sometimes catalyze degradation. Therefore, it is advisable to test a few different buffer systems to find the one that offers the best stability for this compound.

Q4: How should I store my this compound stock solutions?

A4: For a related compound, Elmycin B, it is recommended to prepare solutions fresh for immediate use. If storage is necessary, solutions can be kept at -20°C for up to one month. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: Can I expect this compound to be stable at elevated temperatures for short-term experiments?

A5: Higher temperatures generally accelerate the rate of chemical degradation for most drugs. If your experiment requires incubation at elevated temperatures, it is critical to determine the degradation kinetics of this compound under those conditions to understand the potential loss of the compound over the duration of the experiment.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent results in bioassays Degradation of this compound in the assay buffer.Prepare fresh solutions of this compound for each experiment. Confirm the stability of this compound in your specific bioassay buffer and at the incubation temperature. Consider performing a time-course experiment to assess stability over the duration of the assay.
Appearance of new peaks in HPLC analysis This compound is degrading under the experimental conditions.Review your solution preparation and storage procedures. Ensure the pH of your buffer is within the optimal range for this compound stability. Protect solutions from light by using amber vials or covering them with foil.
Loss of this compound concentration over time Hydrolysis or oxidation of the compound.Prepare buffers fresh and ensure the pH is accurate. If oxidation is suspected, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, peroxide-free solvents.
Precipitation of this compound in solution Poor solubility of this compound in the chosen buffer.Verify the solubility of this compound in your buffer system. You may need to adjust the pH or consider the use of a co-solvent. Ensure the solution is fully dissolved before use.

This compound Stability Data

The following table summarizes the stability of a hypothetical 1 mg/mL solution of this compound in various buffer solutions at different temperatures. The data is presented as the percentage of this compound remaining after a specified time, as determined by a stability-indicating HPLC method.

Buffer SystempHTemperature% Remaining (24 hours)% Remaining (7 days)
0.1 M Acetate Buffer4.04°C99.5%97.2%
25°C95.1%85.4%
0.1 M Phosphate Buffer7.04°C99.8%98.5%
25°C98.2%92.1%
0.1 M Borate Buffer9.04°C92.3%75.6%
25°C80.5%55.3%

Disclaimer: This data is for illustrative purposes and is based on general principles of drug stability. Actual results for this compound may vary.

Experimental Protocols

Protocol for Determining the pH-Rate Profile of this compound

This protocol outlines the steps to determine the stability of this compound across a range of pH values.

  • Buffer Preparation : Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 3 to 10.

  • Solution Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it to the final desired concentration in each of the prepared buffer solutions.

  • Incubation : Aliquot the this compound-buffer solutions into amber vials and incubate them at a constant temperature (e.g., 25°C or 40°C).

  • Sampling : At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Sample Analysis : Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis : Plot the natural logarithm of the this compound concentration versus time for each pH value to determine the first-order degradation rate constant (k). A plot of log(k) versus pH will reveal the pH of maximum stability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffer Solutions (pH 3-10) C Dilute Stock in Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Samples at Time Points D->E F HPLC Analysis E->F G Determine Degradation Rate F->G H Plot log(k) vs. pH G->H

Caption: Workflow for pH-rate profile determination of this compound.

Signaling_Pathway ElmycinD This compound TargetProtein Target Protein X ElmycinD->TargetProtein Inhibition Downstream1 Kinase A TargetProtein->Downstream1 Downstream2 Transcription Factor Y Downstream1->Downstream2 Response Cellular Response (e.g., Apoptosis) Downstream2->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting Elmycin D crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Elmycin D crystallization experiments. The following information is based on established principles of small molecule crystallization and is intended to serve as a guide for developing a robust crystallization protocol for this compound.

Frequently Asked Questions (FAQs)

1. I am not getting any crystals of this compound. What are the common causes and how can I troubleshoot this?

Failure to obtain crystals is a common issue and typically indicates that the solution is not reaching a state of supersaturation, or that nucleation is inhibited.

  • Potential Causes:

    • Suboptimal Solvent System: The solubility of this compound in the chosen solvent may be too high.

    • Insufficient Supersaturation: The concentration of this compound may be too low to induce crystal formation.

    • Presence of Impurities: Impurities can interfere with the formation of the crystal lattice, inhibiting nucleation and growth.

    • Inappropriate Temperature: The temperature may not be optimal for inducing supersaturation. For many compounds, solubility increases with temperature, so cooling is necessary.[1]

    • Vibrations or Disturbances: Physical disturbances can disrupt the formation of critical nuclei.[2][3]

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic solvent screen to identify solvents in which this compound has moderate solubility. The ideal solvent is one in which the compound is soluble at higher temperatures but less soluble at lower temperatures.[1][4]

    • Increase Concentration: Carefully increase the concentration of this compound to promote supersaturation.

    • Purify the Sample: Ensure the this compound sample is of high purity (>95%) as impurities can hinder crystallization.

    • Temperature Gradient: Experiment with different cooling rates. Slow cooling often yields better crystals.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod.

      • Seeding: Introduce a seed crystal of this compound into the solution.

    • Minimize Disturbances: Place the crystallization experiment in a location free from vibrations.

2. My this compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal.

  • Potential Causes:

    • High Solute Concentration: The level of supersaturation may be too high.

    • Rapid Changes in Conditions: A sudden drop in temperature or rapid addition of an anti-solvent can lead to oiling out.

    • Poor Solvent Choice: The chosen solvent may not be suitable for crystallization.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Decrease the initial concentration of this compound.

    • Slow Down the Process: If using cooling crystallization, decrease the rate of cooling. If using an anti-solvent, add it more slowly with vigorous stirring.

    • Change the Solvent System: Experiment with a different solvent or a mixture of solvents.

    • Increase Temperature: Gently warm the solution to dissolve the oil and then allow it to cool slowly.

3. The this compound crystals are too small or of poor quality. How can I improve them?

The formation of many small crystals or poorly defined crystals is often due to rapid nucleation.

  • Potential Causes:

    • High Supersaturation: Leads to the rapid formation of many nuclei.

    • Rapid Cooling: Does not allow sufficient time for larger crystals to grow.

    • Impurities: Can be incorporated into the crystal lattice, leading to defects.

  • Troubleshooting Steps:

    • Optimize Supersaturation: Aim for a lower level of supersaturation by using a more dilute solution or by slowing down the crystallization process.

    • Control the Temperature: Slower cooling rates generally favor the growth of larger, higher-quality crystals.

    • Use Seeding: Introducing a single, high-quality seed crystal into a slightly supersaturated solution can promote the growth of a larger crystal.

    • Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents to see if they promote the growth of better-shaped crystals.

    • Minimize Impurities: Ensure the starting material is as pure as possible.

Data Presentation

A crucial first step in developing a crystallization protocol is to perform a solubility screen. The results of such a screen for this compound can be summarized in a table for easy comparison. The following is a hypothetical example.

Table 1: Hypothetical Solubility Screen for this compound

SolventSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Observations
Water< 0.10.5Insoluble
Methanol25> 100Very soluble
Ethanol1580Good potential for cooling crystallization
Acetone1065Good potential for cooling crystallization
Ethyl Acetate (B1210297)550Good potential for cooling crystallization
Dichloromethane> 100> 100Very soluble
Hexane< 0.1< 0.1Insoluble

Interpretation: Based on this hypothetical data, ethanol, acetone, and ethyl acetate appear to be promising solvents for cooling crystallization due to the significant increase in this compound's solubility with temperature.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In a clean glass vial, dissolve the this compound sample in the minimum amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature. To promote slower cooling, the vial can be placed in an insulated container.

  • Further Cooling: If no crystals form at room temperature, transfer the vial to a refrigerator (4°C) or freezer (-20°C).

  • Isolation: Once crystals have formed, isolate them by filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 2: Vapor Diffusion

  • Preparation: Dissolve the this compound sample in a good solvent to create a concentrated solution. Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which this compound is insoluble but which is miscible with the good solvent.

  • Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the this compound solution, reducing its solubility and inducing crystallization.

  • Monitoring: Monitor the experiment for crystal growth over several days to weeks.

Visualizations

Troubleshooting_Workflow start Start: this compound Crystallization Experiment no_crystals Problem: No Crystals Formed start->no_crystals Outcome oiling_out Problem: Oiling Out start->oiling_out Outcome poor_quality Problem: Poor Crystal Quality start->poor_quality Outcome success Success: High-Quality Crystals start->success Outcome ts1_solvent Action: Solvent Screen no_crystals->ts1_solvent Troubleshoot ts1_concentration Action: Increase Concentration no_crystals->ts1_concentration Troubleshoot ts1_seed Action: Add Seed Crystal / Scratch no_crystals->ts1_seed Troubleshoot ts2_slow_cooling Action: Slow Cooling / Anti-solvent Addition oiling_out->ts2_slow_cooling Troubleshoot ts2_concentration Action: Decrease Concentration oiling_out->ts2_concentration Troubleshoot ts3_optimize Action: Optimize Supersaturation poor_quality->ts3_optimize Troubleshoot ts3_purify Action: Purify Sample poor_quality->ts3_purify Troubleshoot ts1_solvent->success ts1_concentration->success ts1_seed->success ts2_slow_cooling->success ts2_concentration->success ts3_optimize->success ts3_purify->success

Caption: Troubleshooting workflow for this compound crystallization.

Cooling_Crystallization_Workflow A Dissolve this compound in minimal hot solvent B Hot filtration (if impurities present) A->B optional C Slowly cool to room temperature A->C B->C D Induce nucleation if needed (scratch/seed) C->D E Further cooling (4°C or -20°C) D->E F Isolate crystals by filtration E->F G Wash with cold solvent and dry F->G

Caption: Experimental workflow for cooling crystallization.

References

Technical Support Center: Optimizing Antibiotic Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of a novel antibiotic, herein referred to as Compound X (with characteristics similar to those described for Elmycin D from Streptomyces sources), for antibacterial assays. Due to limited publicly available data on this compound, this guide offers generalized protocols and troubleshooting advice applicable to the study of new antibacterial agents.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new antibacterial compound?

The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) of the compound against the bacterial strains of interest. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This value serves as a baseline for all further antibacterial testing.

Q2: How do I choose the right concentration range for my initial MIC assay?

For a novel compound with unknown potency, it is advisable to start with a broad concentration range, typically using serial twofold dilutions. A common starting range for compounds isolated from natural sources like Streptomyces is from 0.008 mg/L to 128 mg/L.[1] Subsequent experiments can then narrow down this range based on the initial findings to more precisely determine the MIC.

Q3: My compound is not dissolving well in the culture medium. What should I do?

Poor solubility is a common issue. It is recommended to dissolve the compound in a small amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing the serial dilutions in the broth medium. Ensure that the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth or the activity of the compound (typically <1% v/v). A solvent-only control should always be included in your experiment to verify it has no antibacterial effect at the concentration used.

Q4: I am observing inconsistent MIC results between experiments. What are the possible causes?

Inconsistent MIC values can arise from several factors:

  • Inoculum size: The density of the bacterial suspension used for inoculation must be standardized for each experiment, typically to a 0.5 McFarland standard.[1]

  • Incubation conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the apparent MIC.

  • Media composition: The type and batch of culture medium can influence the activity of the antibacterial compound.

  • Compound stability: The compound may degrade over time in the culture medium.

Q5: How do I assess if my compound is bactericidal or bacteriostatic?

To determine whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic), a Minimum Bactericidal Concentration (MBC) assay should be performed. This involves sub-culturing the contents from the wells of the MIC assay that show no visible growth onto an antibiotic-free agar (B569324) medium. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Q6: At what point should I be concerned about the cytotoxicity of my compound?

Cytotoxicity should be evaluated in parallel with antibacterial activity, especially if the compound is intended for therapeutic use. A cytotoxicity assay using relevant eukaryotic cell lines (e.g., human cell lines) will help determine the concentration at which the compound becomes toxic to host cells. An ideal antibacterial agent will have a high therapeutic index, meaning it is effective against bacteria at concentrations far below those that are toxic to mammalian cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of bacterial growth at any concentration. 1. The compound may not have antibacterial activity against the tested strain.2. The concentration range tested is too low.3. The compound is unstable under the experimental conditions.1. Test against a broader range of bacterial species, including known susceptible strains.2. Test a higher range of concentrations.3. Verify the stability of the compound in the assay medium over the incubation period.
All concentrations, including the lowest, inhibit bacterial growth. 1. The concentration range tested is too high.2. The compound has precipitated out of solution at high concentrations, leading to false-positive results.1. Test a lower range of concentrations using serial dilutions.2. Visually inspect the wells for any precipitation. If present, consider using a different solvent or a lower starting concentration.
Growth is observed in the negative control well. 1. Contamination of the culture medium or reagents.2. The negative control was inadvertently inoculated with bacteria.1. Use fresh, sterile media and reagents.2. Ensure proper aseptic technique during the experiment.
No growth is observed in the positive control well. 1. The bacterial inoculum was not viable.2. An inhibitory substance is present in the culture medium.1. Use a fresh bacterial culture for the inoculum.2. Test the medium for its ability to support the growth of the bacterial strain.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Compound X (stock solution of known concentration)

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Bacterial Inoculum: From a fresh culture, suspend bacterial colonies in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Compound Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column. b. Add 200 µL of the stock solution of Compound X (at a concentration that is twice the highest desired test concentration) to the wells in the first column. c. Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

    • Negative Control (Sterility Control): A well containing 200 µL of uninoculated CAMHB.

    • Solvent Control: If a solvent was used to dissolve Compound X, include a well with the highest concentration of the solvent used in the assay and the bacterial inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Compound X at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Cytotoxicity Assay by MTT Method

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Eukaryotic cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the eukaryotic cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for a period relevant to the intended application of the compound (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium containing the compound and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control.

Data Presentation

Table 1: Hypothetical MIC Values for Compound X against Various Bacterial Strains

Bacterial StrainGram StainMIC Range (µg/mL)
Staphylococcus aureusPositive2 - 8
Streptococcus pneumoniaePositive4 - 16
Escherichia coliNegative16 - 64
Pseudomonas aeruginosaNegative>128

Visualizations

signaling_pathway compound_x Compound X bacterial_cell_wall Bacterial Cell Wall compound_x->bacterial_cell_wall ribosome 50S Ribosomal Subunit compound_x->ribosome Inhibition protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death

References

Technical Support Center: Off-Target Effects of Aminoglycosides in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Elmycin D" did not yield sufficient public data to create a comprehensive technical guide. To fulfill the structural and content requirements of your request, this guide focuses on Aminoglycosides , a well-researched class of antibiotics with known off-target effects in eukaryotic cells. The principles and experimental designs outlined here serve as a template for investigating the off-target effects of novel compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of aminoglycoside antibiotics in eukaryotic cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of aminoglycosides in eukaryotic cells?

A1: The primary and most well-documented off-target effects of aminoglycosides in mammalian cells are ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[1][2][3] Ototoxicity can manifest as irreversible hearing loss and vestibular dysfunction, while nephrotoxicity is often reversible upon discontinuation of the drug.[4][5]

Q2: Which eukaryotic cell types are most susceptible to aminoglycoside toxicity?

A2: The cells most affected are the sensory hair cells of the inner ear (cochlea and vestibule) and the epithelial cells of the kidney's proximal tubules. This susceptibility is largely due to the selective accumulation of aminoglycosides in these specific cell types.

Q3: What is the primary mechanism of aminoglycoside entry into eukaryotic cells?

A3: Aminoglycosides are highly polar cations and cannot passively diffuse across the cell membrane. Their entry is an active process, primarily occurring through endocytosis (mediated by receptors like megalin in the kidney) and permeation through non-selective cation channels, such as mechanotransducer channels on inner ear hair cells.

Q4: How do aminoglycosides induce apoptosis in susceptible cells?

A4: Once inside the cell, aminoglycosides can trigger apoptosis through several mechanisms. A key pathway involves the formation of a complex with iron, which catalyzes the production of Reactive Oxygen Species (ROS). This oxidative stress leads to mitochondrial damage, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.

Q5: Is there a genetic component to aminoglycoside susceptibility?

A5: Yes, genetic predisposition plays a significant role, particularly in ototoxicity. Certain mutations in the mitochondrial 12S ribosomal RNA gene (MT-RNR1), such as the A1555G mutation, make the mitochondrial ribosome more similar to its bacterial counterpart. This increases the binding affinity of aminoglycosides, leading to the inhibition of mitochondrial protein synthesis and enhanced cell death.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
High Eukaryotic Cell Death in Culture 1. Aminoglycoside concentration is too high.2. The cell line is particularly sensitive.3. Prolonged exposure time.1. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line. Use a concentration well below the IC50 for off-target effect studies.2. Test different eukaryotic cell lines to find one that is more resistant if the primary off-target effect is not the focus of your study.3. Reduce the duration of exposure to the minimum time required to observe the desired on-target (antibacterial) effect.
Inconsistent Antibacterial Efficacy in Co-culture Models 1. Inconsistent bacterial inoculum.2. Degradation of the aminoglycoside in the culture medium.3. Bacterial resistance development.1. Standardize your bacterial inoculum for consistent results.2. Prepare fresh aminoglycoside solutions for each experiment. Verify the stability of the compound in your specific culture medium over the experiment's duration.3. Check for the emergence of resistant bacterial colonies.
Unexpected Changes in Gene/Protein Expression Unrelated to Apoptosis 1. Off-target binding of aminoglycosides to cellular components other than ribosomes.2. Secondary effects resulting from cellular stress.1. Aminoglycosides are known to bind to hundreds of intracellular proteins and lipids like PIP2; the downstream consequences of most of these interactions are unknown.2. Conduct control experiments with untreated cells and vehicle-treated cells to establish a baseline.3. Use transcriptomic (RNA-seq) or proteomic analyses to identify affected pathways and validate key hits with qPCR or Western blotting.

Quantitative Data Summary

Table 1: Incidence of Aminoglycoside-Induced Toxicity in Patients

Toxicity Type Incidence Rate Key Characteristics
Nephrotoxicity 10% - 25% Generally reversible; risk increases with cumulative dose.

| Ototoxicity | 20% - 63% (in some multi-day studies) | Often permanent; can be cochlear (hearing loss) or vestibular (balance issues). |

Table 2: Recommended Therapeutic Drug Monitoring Levels (Gentamicin/Tobramycin)

Dosing Regimen Peak Plasma Concentration Trough Plasma Concentration
Once-Daily Dosing 10 - 20 mg/L < 1 mg/L (indicates drug clearance)
Twice-Daily Dosing 30 - 40 mg/L (for respiratory infections) < 10 mg/L (for amikacin)

Note: Target concentrations can vary based on the specific drug, infection type, and institutional guidelines.

Experimental Protocols

Protocol 1: Assessing Aminoglycoside-Induced Nephrotoxicity in a Rat Model

  • Animal Acclimation: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Grouping: Divide animals into a control group (saline injection) and a treatment group (e.g., gentamicin (B1671437) 100 mg/kg, intraperitoneal injection).

  • Dosing: Administer daily injections for 7-10 days.

  • Sample Collection: Collect blood samples via the tail vein at baseline and on specified days post-treatment. Collect 24-hour urine samples using metabolic cages.

  • Biochemical Analysis: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

  • Histopathology: At the end of the study, euthanize the animals, perfuse the kidneys with formalin, and embed in paraffin. Section the kidneys and perform Hematoxylin and Eosin (H&E) staining to observe proximal tubule necrosis and other cellular damage.

  • Data Analysis: Compare the mean serum creatinine and BUN levels between the control and treated groups using a t-test or ANOVA. Score histopathological changes.

Protocol 2: Measuring Eukaryotic Cell Viability using MTT Assay

  • Cell Seeding: Seed a eukaryotic cell line (e.g., HEK293 or a proximal tubule cell line like LLC-PK1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the aminoglycoside in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 AG Aminoglycoside MET MET Channel AG->MET Enters Hair Cell via Endocytosis Endocytosis AG->Endocytosis Enters Hair Cell via AG_int Intracellular Aminoglycoside MET->AG_int Endocytosis->AG_int Complex [AG-Fe²⁺] Complex AG_int->Complex Iron Fe³⁺ Iron->Complex ROS ROS Complex->ROS Catalyzes Mito Mitochondrial Dysfunction ROS->Mito JNK JNK Pathway Activation ROS->JNK CytC Cytochrome c Release Mito->CytC Apoptosis Apoptosis (Hair Cell Death) JNK->Apoptosis Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Aminoglycoside-induced ototoxicity signaling pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 AG Aminoglycoside (in filtrate) Megalin Megalin Receptor AG->Megalin Binds to Endocytosis Endocytosis Megalin->Endocytosis AG_int Intracellular Aminoglycoside Endocytosis->AG_int Lysosome Accumulation in Lysosomes & ER AG_int->Lysosome ER_Stress ER Stress Lysosome->ER_Stress Lys_Rupture Lysosomal Rupture (Cathepsin Release) Lysosome->Lys_Rupture Apoptosis Apoptosis ER_Stress->Apoptosis Lys_Rupture->Apoptosis Necrosis Necrosis Lys_Rupture->Necrosis Cell_Damage Proximal Tubule Cell Damage Apoptosis->Cell_Damage Necrosis->Cell_Damage

Caption: Cellular mechanism of aminoglycoside-induced nephrotoxicity.

G start Start: Prepare Cell Culture (96-well plate) treat Treat cells with serial dilutions of Aminoglycoside start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent (Incubate 3-4 hours) incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability Determine IC50 read->analyze end End analyze->end

References

Preventing degradation of Elmycin D during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Elmycin D

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question: Why has my this compound solution turned a pale yellow color after storage?

Answer: A color change from clear to pale yellow is a common indicator of this compound degradation, specifically through oxidation. This process can be accelerated by exposure to light and oxygen. To mitigate this, we recommend preparing fresh solutions for each experiment and storing any stock solutions in amber vials, purged with an inert gas like argon or nitrogen, at the recommended temperature.

Question: I've observed a decrease in the expected bioactivity of my this compound sample. What could be the cause?

Answer: A loss of bioactivity is often linked to the chemical degradation of this compound. The primary causes are hydrolysis and oxidation, which can be influenced by storage temperature, pH of the solution, and exposure to light. We recommend verifying the integrity of your sample using the High-Performance Liquid Chromatography (HPLC) protocol outlined below to quantify the percentage of active this compound. If degradation is confirmed, review your storage procedures against our recommended guidelines.

Question: There is a fine precipitate in my thawed this compound stock solution. Is it still usable?

Answer: The formation of a precipitate upon thawing can indicate that the solubility limit of this compound has been exceeded, potentially due to solvent evaporation or temperature-induced changes. It may also suggest degradation into less soluble byproducts. We advise against using a solution with precipitate. First, try to gently warm the solution to 37°C to see if the precipitate redissolves. If it does not, the sample should be discarded as the concentration and purity can no longer be guaranteed.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a desiccated, light-protected environment. Under these conditions, it is stable for up to 24 months.

How should I prepare and store this compound stock solutions?

This compound stock solutions should be prepared in anhydrous DMSO at a concentration not exceeding 10 mM. For short-term storage (up to 1 week), aliquots can be stored at -20°C. For long-term storage (up to 3 months), aliquots should be stored at -80°C. Avoid repeated freeze-thaw cycles.

What factors are known to cause this compound degradation?

The primary factors contributing to this compound degradation are:

  • Temperature: Temperatures above 4°C significantly accelerate degradation.

  • Light: this compound is photosensitive and will degrade upon exposure to UV and visible light.

  • pH: Solutions with a pH outside the range of 6.5-7.5 can lead to rapid hydrolysis.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Quantitative Data on this compound Stability

The following tables summarize the degradation rates of this compound under various storage conditions.

Table 1: Effect of Temperature on this compound Stability (1 mg/mL in DMSO)

Storage Temperature (°C) % Purity after 1 Month % Purity after 3 Months
4 98.2% 94.5%
-20 99.5% 98.8%

| -80 | >99.9% | 99.7% |

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 4°C

pH of Solution % Purity after 24 Hours % Purity after 72 Hours
5.0 91.3% 82.1%
7.0 99.8% 99.2%

| 8.5 | 94.6% | 88.4% |

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol allows for the quantification of this compound and its major degradation products.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Sample Preparation: Dilute this compound samples to a final concentration of 10 µg/mL in the mobile phase.

  • Data Analysis: The purity of this compound is calculated by dividing the peak area of this compound by the total peak area of all detected components.

Visualizations

cluster_degradation Hypothetical Degradation Pathway of this compound ElmycinD This compound (Active Compound) Oxidized Oxidized Product (Inactive, Yellow) ElmycinD->Oxidized Light, O2 Hydrolyzed Hydrolyzed Product (Inactive) ElmycinD->Hydrolyzed High/Low pH

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Observe Issue (e.g., color change, low activity) CheckStorage Review Storage Conditions (Temp, Light, pH) Start->CheckStorage RunHPLC Perform HPLC Analysis CheckStorage->RunHPLC Degraded Degradation Confirmed? RunHPLC->Degraded Discard Discard Sample & Review Protocols Degraded->Discard Yes Usable Sample OK Investigate Other Causes Degraded->Usable No

Caption: Troubleshooting workflow for suspected this compound degradation.

cluster_protocol Experimental Workflow: HPLC Purity Analysis PrepareSample 1. Prepare Sample (10 µg/mL) InjectSample 4. Inject Sample PrepareSample->InjectSample PrepareMobile 2. Prepare Mobile Phase (A and B) SetupHPLC 3. Set Up HPLC System (Column, Temp, Flow Rate) PrepareMobile->SetupHPLC SetupHPLC->InjectSample RunGradient 5. Run Gradient Elution InjectSample->RunGradient AnalyzeData 6. Analyze Data (Integrate Peaks) RunGradient->AnalyzeData CalculatePurity 7. Calculate % Purity AnalyzeData->CalculatePurity

Caption: Experimental workflow for HPLC purity analysis of this compound.

Technical Support Center: Elmycin D Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yield in Elmycin D fermentation. Due to the limited specific literature on this compound, this guide leverages established principles and data from the fermentation of structurally related peptide antibiotics produced by Streptomyces species, such as Actinomycin D and Ilamycins, to provide a robust framework for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence this compound yield?

A1: The yield of a secondary metabolite like this compound is a complex outcome influenced by several factors. The most critical are:

  • Genetic Stability of the Producing Strain: High-producing strains can lose their productivity over successive generations.

  • Medium Composition: The type and concentration of carbon, nitrogen, and phosphate (B84403) sources are crucial.[1] Trace elements also play a significant role.

  • Precursor Availability: As a non-ribosomal peptide, this compound biosynthesis requires specific amino acid precursors. Their limitation in the medium can directly halt production.

  • Physical Fermentation Parameters: pH, temperature, dissolved oxygen (controlled by agitation and aeration), and fermentation time must be tightly controlled and optimized.[2][3]

  • Inoculum Quality: The age, size, and physiological state of the inoculum can significantly impact the kinetics of the fermentation process and final titer.[4]

Q2: How can I accurately quantify the this compound concentration in my fermentation broth?

A2: Accurate quantification is essential for any optimization effort. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[5] Since this compound is likely a complex peptide similar to other microbial natural products, developing a robust analytical method is a critical first step. A general approach involves sample preparation (e.g., solvent extraction, solid-phase extraction) followed by chromatographic separation and detection.

Q3: My culture shows good growth, but antibiotic production is low. Why?

A3: This common issue is known as "decoupling" of growth and production. It often occurs because the optimal conditions for rapid biomass accumulation (trophophase) are different from those required for secondary metabolite production (idiophase). Potential causes include:

  • Nutrient Repression: High concentrations of readily metabolizable carbon or phosphate sources can stimulate growth while repressing the genes responsible for antibiotic synthesis.

  • Suboptimal Induction: The metabolic trigger to switch from primary to secondary metabolism may be absent or insufficient. This can be related to nutrient depletion, pH shifts, or the accumulation of specific signaling molecules.

  • Incorrect Timing: The fermentation may be terminated too early, before the production phase has reached its peak.

Troubleshooting Guide

Problem 1: Consistently Low or No this compound Production

Possible Cause A: Suboptimal Fermentation Medium

The composition of the culture medium is a key factor for the growth of microorganisms and the production of metabolites. Carbon and nitrogen sources, in particular, can influence the biosynthesis of precursors that regulate metabolism and final product synthesis.

Solution: Media Component Optimization

A systematic approach to media optimization is recommended. This can range from classical one-factor-at-a-time (OFAT) experiments to more complex statistical methods like Response Surface Methodology (RSM).

Table 1: Comparison of Media Components for Related Antibiotic Production

Component Source Concentration Range Tested Effect on Yield (Actinomycin D) Reference
Carbon Source Starch 1.0 - 2.0% (w/v) 1.0% starch in TSB gave maximum yield (306 mg/L).
Fructose 21.4 g/L Used in the base production medium.
Glucose 1.0% (w/v) Supported excellent production.
Nitrogen Source Soybean Meal 15.34 g/L Used in the base production medium.
Tryptone 16.5 g/L Found to be optimal in an RSM study for a related peptide.
(NH4)2HPO4 0.76 g/L Used in the base production medium.

| Precursor | DL-Threonine | 1.53 g/L | Included as a potential precursor. | |

Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Screening This protocol allows for the systematic evaluation of individual media components.

  • Establish a Baseline: Prepare a basal medium (e.g., Tryptic Soy Broth or a defined medium from the literature) and run a baseline fermentation to establish a benchmark yield.

  • Vary Carbon Sources: Prepare flasks of the basal medium, replacing the primary carbon source with different options (e.g., glucose, fructose, starch, glycerol) at a fixed concentration (e.g., 20 g/L).

  • Vary Nitrogen Sources: Using the best carbon source identified, prepare flasks where the primary nitrogen source is replaced with alternatives (e.g., soy peptone, tryptone, yeast extract, ammonium (B1175870) sulfate).

  • Incubate and Analyze: Inoculate all flasks under identical conditions (inoculum size, temperature, agitation). Withdraw samples at regular intervals (e.g., every 24 hours) and measure cell growth (e.g., OD600 or dry cell weight) and this compound concentration using a validated HPLC method.

  • Evaluate: Compare the peak yields from each condition to identify the optimal carbon and nitrogen sources for your strain.

Possible Cause B: Suboptimal Physical Fermentation Parameters

Environmental parameters such as pH, temperature, agitation, and aeration have a profound impact on microbial metabolism and antibiotic production. Efficient oxygen transfer, in particular, is often a critical factor governing antibiotic yield.

Solution: Optimization of Physical Parameters

Control and optimize key physical parameters in a shake flask or benchtop bioreactor.

Table 2: Optimized Physical Parameters for Related Antibiotic Production

Parameter Optimized Value Organism / Product Notes Reference
Temperature 27.8 °C Xenorhabdus nematophila Optimized via RSM for antibiotic production.
pH (Initial) 7.64 Xenorhabdus nematophila Optimized via RSM.
Agitation 336 RPM Streptomyces sindenensis / Actinomycin D Determined by Genetic Algorithm (GA) optimization.

| Aeration | 0.45 VVM | Streptomyces sindenensis / Actinomycin D | Determined by GA optimization. | |

Experimental Protocol: Temperature and pH Optimization

  • Temperature Profile: Using the optimized medium, set up several shake flask fermentations in incubators set to different temperatures (e.g., 25°C, 28°C, 30°C, 32°C). Monitor growth and production over time to find the optimal temperature.

  • pH Profile: In a pH-controlled bioreactor (or using buffered media in shake flasks), run fermentations with the initial pH set to different values (e.g., 6.5, 7.0, 7.5, 8.0). For bioreactors, monitor and control the pH throughout the run. For shake flasks, measure the final pH to understand the process drift.

  • Analyze and Select: Determine the temperature and pH conditions that result in the highest this compound titer.

Possible Cause C: Precursor Limitation

This compound is likely a non-ribosomal peptide synthesized by a large multi-enzyme complex (NRPS). These enzymes use specific amino acids as building blocks. If one of these precursor amino acids is depleted from the medium, synthesis will stop. The proposed biosynthetic pathway below, modeled on that of the related Ilamycins, suggests key precursors.

Visual Guide: Proposed Biosynthetic Pathway for this compound

Elmycin_D_Biosynthesis cluster_primary Primary Metabolism cluster_modification Precursor Tailoring cluster_nrps NRPS Assembly L_Trp L-Tryptophan Prenyl_Trp Prenylated Tryptophan L_Trp->Prenyl_Trp ilaP L_Tyr L-Tyrosine Nitro_Tyr 3-Nitro-Tyrosine L_Tyr->Nitro_Tyr ilaM, ilaN L_Arg L-Arginine L_Arg->Nitro_Tyr Provides NO group via IlaM Other_AAs Other Amino Acids (e.g., Ala, Ile) NRPS Non-Ribosomal Peptide Synthetase (NRPS) [ila genes] Other_AAs->NRPS Building Blocks Prenyl_Trp->NRPS Building Blocks Nitro_Tyr->NRPS Building Blocks Peptide_Intermediate Linear/Cyclized Peptide Intermediate NRPS->Peptide_Intermediate Condensation & Thiolation ElmycinD This compound Peptide_Intermediate->ElmycinD Post-tailoring (e.g., Oxidation)

Caption: Proposed biosynthetic pathway for this compound, highlighting key amino acid precursors.

Solution: Precursor Feeding Experiments

Based on the proposed pathway, L-Tryptophan and L-Tyrosine are likely critical precursors.

Experimental Protocol: Precursor Feeding

  • Set up Control: Run a fermentation using your best-known medium and conditions.

  • Set up Experimental Flasks: Prepare identical fermentations. At a specific time point (e.g., 24 or 48 hours, at the onset of the stationary phase), supplement separate flasks with a sterile stock solution of a potential precursor (e.g., L-Tryptophan or L-Tyrosine) to a final concentration of 1-2 g/L.

  • Monitor Production: Measure the this compound titer in all flasks 24, 48, and 72 hours after feeding.

  • Analyze Results: A significant increase in yield in a supplemented flask compared to the control indicates that the added compound is a limiting precursor.

Problem 2: Inconsistent Yields Between Fermentation Batches

Possible Cause: Inoculum Variability or Contamination

Inconsistent results are often traced back to the very first step: the inoculum. The quantity and physiological health of the starting culture must be standardized. Contamination by other microorganisms can also divert nutrients and produce inhibitory compounds.

Solution: Standardize Inoculum Preparation

Visual Guide: Standardized Inoculum Development Workflow

Inoculum_Workflow Start Master Cell Bank (Spore Suspension in Glycerol (B35011) at -80°C) Plate Streak on Agar (B569324) Plate (e.g., ISP2 Medium) Start->Plate Incubate_Plate Incubate for 7-10 days (until sporulation) Plate->Incubate_Plate Seed_Flask Inoculate Seed Flask (e.g., TSB Medium) Incubate_Plate->Seed_Flask Use single, well- isolated colony Incubate_Seed Incubate 24-48h (28°C, 200 rpm) Seed_Flask->Incubate_Seed QC_Check Quality Control: Microscopy (purity) OD600 (growth) Incubate_Seed->QC_Check QC_Check->Seed_Flask Fail (remake) Production Inoculate Production Bioreactor (e.g., 5-10% v/v) QC_Check->Production Pass

Caption: Workflow for preparing a standardized and quality-controlled inoculum.

Experimental Protocol: Standardized Inoculum Preparation

  • Master Stock: Create a master cell bank of Streptomyces spores suspended in 20% glycerol and store at -80°C. This ensures a consistent starting point for all experiments.

  • Plating: Streak a loopful from a thawed vial onto a suitable agar medium (e.g., ISP2 or Oatmeal agar) to obtain well-isolated colonies. Incubate until heavy sporulation is observed.

  • Seed Culture: Inoculate a liquid seed medium (e.g., Tryptic Soy Broth) with a single, well-sporulated colony.

  • Incubation: Incubate the seed culture under defined conditions (e.g., 28°C, 200 rpm) for a fixed period (e.g., 48 hours).

  • Quality Control: Before inoculating the production vessel, check the seed culture for purity via microscopy and for consistent growth via an optical density measurement.

  • Inoculation: Inoculate the production medium with a consistent volume percentage (e.g., 10% v/v) of the seed culture.

General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing yield issues.

Troubleshooting_Workflow Start Poor this compound Yield Observed Check_Inoculum Is Inoculum Standardized and Contamination-Free? Start->Check_Inoculum Fix_Inoculum Implement Standardized Inoculum Protocol Check_Inoculum->Fix_Inoculum No Check_Analytics Is Analytical Method (e.g., HPLC) Validated and Reliable? Check_Inoculum->Check_Analytics Yes Fix_Inoculum->Check_Inoculum Fix_Analytics Develop/Validate Quantification Method Check_Analytics->Fix_Analytics No Check_Media Has the Medium Been Optimized? Check_Analytics->Check_Media Yes Fix_Analytics->Check_Analytics Optimize_Media Perform Media Screening (C/N sources, etc.) Check_Media->Optimize_Media No Check_Params Are Physical Parameters (pH, Temp, DO) Optimized? Check_Media->Check_Params Yes Optimize_Media->Check_Params Optimize_Params Optimize Temp, pH, Agitation, Aeration Check_Params->Optimize_Params No Check_Precursors Is Precursor Limitation Suspected? Check_Params->Check_Precursors Yes Optimize_Params->Check_Precursors Feed_Precursors Perform Precursor Feeding Experiments Check_Precursors->Feed_Precursors Yes End Yield Improved Check_Precursors->End No / Issue Resolved Feed_Precursors->End

References

Elmycin D interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for Elmycin D. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential assay interference when working with this compound, a potent inhibitor of Kinase X.

Frequently Asked Questions (General)

Q1: What is this compound and what is its mechanism of action? this compound is a small molecule, ATP-competitive inhibitor of Kinase X, a critical component of the Growth Factor Signaling Pathway. Due to its chemical structure, it can interact with various assay components, requiring careful experimental design.

Q2: Why are my experimental results with this compound inconsistent? Inconsistencies can arise from several of this compound's intrinsic properties. It is a colored compound, exhibits natural fluorescence, and can react with common reagents like DTT.[1][2] Each of these properties can interfere with different assay formats. This guide will help you identify and mitigate these issues.

Guide 1: Interference with Colorimetric Cell Viability Assays (e.g., MTT, XTT)

Users often report unexpectedly high cell viability or a blunted dose-response curve when using tetrazolium-based assays like MTT. This is often due to direct chemical interference.

FAQs: MTT Assay Interference

Q3: My MTT assay shows increased cell viability at high concentrations of this compound, where I expect to see cytotoxicity. Why is this happening? This is a classic sign of assay interference. This compound has redox activity and can chemically reduce the MTT reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity.[3][4][5] This leads to a false-positive signal, masking the compound's true cytotoxic effect.

Q4: How can I confirm that this compound is directly reducing the MTT reagent? You can perform a cell-free control experiment. By incubating this compound with MTT reagent in cell culture medium without any cells, you can measure any color change. A dose-dependent increase in absorbance in this cell-free system confirms direct interference.

Q5: What are the best alternative assays to measure cell viability in the presence of this compound? It is recommended to use an orthogonal assay that measures a different cellular endpoint and is less susceptible to the specific interferences of this compound. Good alternatives include:

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a more direct indicator of metabolic activity and less prone to colorimetric or fluorescent interference.

  • LDH Cytotoxicity Assay: Measures lactate (B86563) dehydrogenase release from damaged cells, indicating loss of membrane integrity.

  • Crystal Violet Staining: Stains the DNA of adherent cells, providing a simple measure of cell number.

Data Presentation: this compound Interference in MTT Assay

The following table summarizes data from a cell-free MTT reduction experiment.

This compound Conc. (µM)Absorbance at 570 nm (Cells Present)Absorbance at 570 nm (Cell-Free Control)Corrected Absorbance (Cells - Cell-Free)
0 (Vehicle)1.250.051.20
11.100.081.02
50.850.200.65
100.700.450.25
250.650.80-0.15
500.801.15-0.35

As shown, at concentrations of 10 µM and above, the direct reduction of MTT by this compound significantly contributes to the total absorbance, masking the cytotoxic effect.

Experimental Protocol: Cell-Free MTT Reduction Assay

This protocol allows you to quantify the direct reaction between this compound and the MTT reagent.

  • Plate Preparation: Prepare a 96-well plate. Do not add any cells.

  • Compound Addition: Add 100 µL of cell culture medium (e.g., phenol (B47542) red-free DMEM) to each well. Add serial dilutions of this compound to the wells, matching the concentrations used in your cell-based experiments. Include a vehicle-only control (e.g., DMSO).

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Mixing: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Visualization: Troubleshooting MTT Assay Interference

G A Unexpected MTT Results (e.g., High Viability at High Doses) B Perform Cell-Free MTT Reduction Assay A->B C Does this compound reduce MTT directly? B->C D Interference Confirmed. Subtract background or switch assay. C->D Yes E No direct interference. Investigate other causes (e.g., contamination, pipetting). C->E No

Caption: Workflow for troubleshooting this compound interference in MTT assays.

Guide 2: Interference with Fluorescence-Based Assays

This compound's intrinsic fluorescence can interfere with assays that use common green fluorophores.

FAQs: Autofluorescence Interference

Q6: I am using a fluorescein-based kinase assay and see high background or inconsistent inhibition values. Could this compound be the cause? Yes. This compound is autofluorescent, with an excitation/emission profile that overlaps with many green dyes like fluorescein, FITC, and Alexa Fluor 488. This compound-derived fluorescence adds to the total signal, potentially masking inhibition or creating false positives depending on the assay format.

Q7: How can I mitigate the autofluorescence of this compound in my experiments? Several strategies can be effective:

  • Use a Pre-read Step: Measure the fluorescence of the wells containing this compound before initiating the assay reaction. This background can then be subtracted from the final reading.

  • Increase Fluorophore Concentration: In some assays, increasing the concentration of the fluorescent probe can improve the signal-to-background ratio, minimizing the relative contribution of compound fluorescence.

  • Switch to a Red-Shifted Fluorophore: The most robust solution is to use an assay with a fluorophore that has excitation and emission wavelengths outside the range of this compound's fluorescence (e.g., Cy5 or other far-red dyes).

Data Presentation: Spectral Properties of this compound
CompoundExcitation Max (nm)Emission Max (nm)Common Assay Overlap
This compound~485~525Yes (FITC, GFP, Fluorescein)
Fluorescein~494~518Yes
Cy5~649~670No
Experimental Protocol: Measuring this compound Autofluorescence

This protocol helps characterize the fluorescent properties of this compound.

  • Materials: this compound, assay buffer, black 96-well microplate (clear bottom if needed).

  • Preparation: Prepare serial dilutions of this compound in the final assay buffer. Include buffer-only wells as a blank.

  • Plate Layout: Dispense 100 µL of each dilution into the wells of the black microplate.

  • Spectral Scan: Use a fluorescence plate reader with monochromators to perform an excitation and emission scan.

    • Emission Scan: Set the excitation wavelength to ~485 nm and scan emission from 500 nm to 600 nm.

    • Excitation Scan: Set the emission wavelength to ~525 nm and scan excitation from 400 nm to 510 nm.

  • Data Analysis: Plot fluorescence intensity versus wavelength to determine the excitation and emission maxima. This spectrum can be compared to the fluorophores used in your assays to predict interference.

Visualization: this compound Target Pathway

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX activates GF Growth Factor GF->Receptor Substrate Downstream Substrate KinaseX->Substrate phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response ElmycinD This compound ElmycinD->KinaseX inhibits

Caption: this compound inhibits Kinase X in the Growth Factor Signaling Pathway.

Guide 3: Interference via Thiol Reactivity

This compound's structure includes a moiety that can react with sulfhydryl groups, which can affect assays containing reagents like Dithiothreitol (DTT).

FAQs: Thiol Reactivity

Q8: My kinase assay IC50 for this compound increases dramatically when DTT is included in the buffer. What is happening? This suggests that this compound may be reacting with the free thiols on DTT. This interaction effectively sequesters the compound, reducing its free concentration available to inhibit the target kinase and leading to a right-shift in the IC50 curve (lower apparent potency).

Q9: Why is DTT included in my kinase assay buffer? DTT is a reducing agent commonly added to assay buffers to maintain the cysteine residues in the kinase's active site in a reduced, active state and to prevent protein aggregation.

Q10: How can I run my assay if this compound reacts with DTT? You have a few options:

  • Omit DTT: Test if your kinase remains stable and active for the duration of the assay without DTT. If so, you can simply remove it from the buffer.

  • Use a Different Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) is a non-thiol-based reducing agent that is often a suitable substitute and is less likely to react with electrophilic compounds.

  • Characterize the Effect: If DTT is absolutely required, you can perform the assay with and without DTT to characterize and report the shift in potency, acknowledging the compound's thiol reactivity.

Data Presentation: Effect of DTT on this compound Potency
Assay ConditionThis compound IC50 (nM)Fold Shift
No DTT50-
1 mM DTT55011x

The 11-fold shift in IC50 demonstrates a significant interaction between this compound and DTT.

Experimental Protocol: Assessing Thiol Reactivity of this compound

This protocol helps determine if your compound's activity is sensitive to thiol-containing reagents.

  • Assay Buffers: Prepare two batches of your complete kinase assay buffer: one with the standard concentration of DTT (e.g., 1 mM) and one without DTT.

  • Enzyme Stability Check: First, confirm that the kinase enzyme remains active in the buffer without DTT for the duration of your planned experiment. Run a control reaction (enzyme + substrate + ATP, no inhibitor) in both buffers and compare the signal.

  • Inhibitor Titration: Prepare serial dilutions of this compound.

  • Assay Procedure: Perform two parallel kinase inhibition assays. Run one full dose-response curve for this compound in the buffer containing DTT and a second identical curve in the buffer lacking DTT.

  • Data Analysis: Calculate the IC50 value from each dose-response curve. A significant increase (>3-fold) in the IC50 value in the presence of DTT indicates likely thiol reactivity.

Visualization: Logic of Thiol Interference

G A This compound (Free Compound) B Kinase X (Target) A->B binds to D DTT (Thiol Reagent) A->D reacts with C Inhibition (Desired Effect) B->C leads to E This compound-DTT Adduct (Inactive) D->E forms

Caption: Logical relationship of this compound's reactivity with DTT.

References

Refining purification protocol for high-purity Elmycin D

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Elmycin D Purification

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound purity is below 99.5% after Reversed-Phase HPLC. What are the common causes and solutions?

A1: Achieving over 99.5% purity requires optimizing the final polishing step. The most common issue is the co-elution of a structurally similar impurity, Impurity-B.

Troubleshooting Steps:

  • Confirm Impurity Identity: Ensure the primary contaminant is Impurity-B using a reference standard via analytical HPLC-MS.

  • Optimize HPLC Gradient: A shallow elution gradient is crucial for separating structurally similar molecules. See the table below for starting points.

  • Adjust Mobile Phase pH: The retention of this compound and its impurities can be sensitive to pH. A pH shift can increase the resolution between your target and contaminant peaks.

  • Lower Column Temperature: Reducing the column temperature (e.g., from 25°C to 18°C) can sometimes enhance peak separation, although it may increase backpressure.

Q2: I am experiencing a significant loss of this compound during the initial Ion Exchange Chromatography step. Why is this happening?

A2: Low recovery at this stage is typically due to incorrect pH/conductivity of buffers or irreversible binding. This compound is cationic at a pH below its pKa of 8.2.

Troubleshooting Steps:

  • Verify Buffer pH and Conductivity: Ensure your loading buffer pH is at least 1-1.5 units below this compound's pKa (e.g., pH 6.5-7.0) to ensure it binds efficiently to a cation exchange column.

  • Check Flow Rate: A high flow rate during sample loading can prevent efficient binding. Try reducing the flow rate to the manufacturer's recommended level.

  • Elution Buffer Strength: If the product is not eluting, the salt concentration in your elution buffer may be too low. A step or linear gradient with increasing salt concentration (e.g., 0.1 M to 1.0 M NaCl) is recommended. See the protocol section for a detailed example.

Q3: My final lyophilized this compound powder is difficult to reconstitute. What could be the cause?

A3: Solubility issues often arise from residual organic solvents from the HPLC step or improper formulation before lyophilization.

Troubleshooting Steps:

  • Ensure Complete Acetonitrile (B52724) Removal: Before lyophilization, ensure all acetonitrile from the HPLC mobile phase is removed. This can be achieved by using a rotary evaporator to gently remove the organic solvent before freezing.

  • Consider a Bulking Agent: If this compound concentration is very low, it may form a thin film that is hard to see and dissolve. Adding a bulking agent like mannitol (B672) or glycine (B1666218) before lyophilization can result in a more uniform and easily soluble cake.

Data & Protocols

Table 1: Effect of Mobile Phase Gradient on Purity

This table summarizes the results of optimizing the Reversed-Phase HPLC gradient to separate this compound from the critical Impurity-B.

Gradient Time (minutes)Mobile Phase B (Acetonitrile) ChangeThis compound Purity (%)Yield (%)
1020% to 80%98.1%95%
2030% to 65%99.2%91%
30 40% to 55% 99.7% 89%
4045% to 50%99.8%82%

Note: A 30-minute gradient from 40% to 55% acetonitrile provides the optimal balance of purity and yield.

Experimental Protocol: Cation Exchange Chromatography

This protocol is for the initial capture and purification of this compound from the clarified cell culture supernatant.

  • Resin: Use a strong cation exchange resin (e.g., SP Sepharose Fast Flow).

  • Column Equilibration: Equilibrate the column with 5 column volumes (CV) of Equilibration Buffer (20 mM MES, pH 6.5).

  • Sample Loading: Adjust the pH of the clarified supernatant to 6.5 and ensure its conductivity is below that of the Equilibration Buffer. Load the sample onto the column at a linear flow rate of 100 cm/h.

  • Wash: Wash the column with 10 CV of Equilibration Buffer to remove unbound contaminants.

  • Elution: Elute this compound using a linear gradient over 20 CV from 0% to 100% Elution Buffer (20 mM MES, 1.0 M NaCl, pH 6.5).

  • Fraction Collection: Collect 1 CV fractions and analyze for this compound presence using analytical HPLC. Pool fractions with >90% purity.

Visual Guides

G cluster_workflow This compound Purification Workflow Fermentation Fermentation & Biomass Removal Extraction Solid-Phase Extraction (SPE) Fermentation->Extraction Clarified Supernatant IEX Cation Exchange Chromatography (IEX) Extraction->IEX Crude Extract RPHPLC Reversed-Phase HPLC (RP-HPLC) IEX->RPHPLC IEX Eluate (>90% Pure) Final Lyophilization RPHPLC->Final HPLC Fractions (>99.5% Pure)

Caption: Overview of the this compound purification process.

G cluster_troubleshooting Troubleshooting: Low Purity after RP-HPLC Start Low Purity (<99.5%) Observed CheckGradient Is the elution gradient optimized for separating Impurity-B? Start->CheckGradient CheckpH Is the mobile phase pH optimal? CheckGradient->CheckpH Yes ActionGradient Implement a shallower gradient (e.g., 30 min, 40-55% ACN) CheckGradient->ActionGradient No ActionpH Test pH values +/- 0.5 units from original CheckpH->ActionpH No Success Purity Goal Achieved CheckpH->Success Yes ActionGradient->Success ActionpH->Success G cluster_pathway Hypothetical this compound Signaling Pathway ElmycinD This compound Membrane Bacterial Cell Membrane ElmycinD->Membrane Inhibition Inhibition ElmycinD->Inhibition FabF FabF Enzyme (Fatty Acid Synthesis) Membrane->FabF Synthesis Membrane Lipid Synthesis FabF->Synthesis Disruption Membrane Integrity Disruption Synthesis->Disruption Inhibition->FabF

Mitigating Elmycin D cytotoxicity in mammalian cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elmycin D. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of this compound in mammalian cell lines during pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your experiments.

Fictional Compound Profile: this compound

This compound is a novel investigational anti-neoplastic agent. Its primary mechanism of action is the induction of apoptosis in rapidly dividing cancer cells. This compound targets the mitochondrial electron transport chain, leading to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the subsequent activation of the intrinsic apoptotic cascade. While highly effective against various cancer cell lines, off-target cytotoxicity in non-cancerous mammalian cell lines can be a concern. This guide provides strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected cytotoxicity in our non-cancerous control cell lines. What could be the cause?

A1: Unusually high cytotoxicity in control lines can stem from several factors. Firstly, ensure the correct concentration of this compound is being used, as even slight deviations can significantly impact results. Secondly, the health and passage number of your control cells are crucial; older cultures or those under stress may be more susceptible to drug-induced toxicity. Finally, consider the possibility of contamination in your cell culture, which can be mitigated by following best practices in cell culture maintenance.[1][2]

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: this compound primarily induces cytotoxicity through the intrinsic apoptosis pathway. It disrupts mitochondrial function, leading to a loss of mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[3][4] This oxidative stress triggers the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[5]

Q3: Are there any known agents that can mitigate this compound's off-target cytotoxicity?

A3: Yes, agents that counteract the primary mechanisms of this compound's toxicity can be effective. Antioxidants, such as N-acetylcysteine (NAC), can help reduce the levels of intracellular ROS. Additionally, pan-caspase inhibitors like Z-VAD-FMK can block the apoptotic cascade, though this may also reduce the intended anti-cancer effects.

Q4: How can we selectively protect non-cancerous cells while maintaining the anti-cancer efficacy of this compound?

A4: Achieving selective protection is a significant challenge in cancer therapy. One approach is to leverage the differential metabolic rates and antioxidant capacities between cancerous and non-cancerous cells. Cancer cells often have a compromised antioxidant defense system, making them more susceptible to ROS-inducing agents like this compound. Supplementing with low doses of specific antioxidants may protect normal cells without completely quenching the therapeutic ROS levels in cancer cells. Dose-response studies with and without protective agents in both cell types are essential to determine the optimal therapeutic window.

Troubleshooting Guide

Issue: High variability in cytotoxicity assay results between replicate wells.

  • Question: What could be causing inconsistent readings in our MTT/MTS assays?

  • Answer: Variability can arise from uneven cell seeding, edge effects in the 96-well plate, or improper mixing of reagents. Ensure a homogenous cell suspension before seeding and consider leaving the outer wells of the plate empty and filled with sterile PBS to minimize edge effects. When adding reagents, use a multichannel pipette and ensure complete mixing before taking readings.

Issue: this compound appears to lose potency over time in our experiments.

  • Question: We've noticed a decrease in the cytotoxic effect of our this compound stock solution. Why might this be happening?

  • Answer: Like many small molecules, this compound may be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. Prepare small, single-use aliquots of your stock solution and store them protected from light at the recommended temperature. Always prepare fresh dilutions for each experiment from a new aliquot.

Issue: Unexpected morphological changes in cells at sub-lethal concentrations of this compound.

  • Question: Our cells are showing signs of stress (e.g., vacuolization, rounding) but are not dying at lower concentrations of this compound. What does this indicate?

  • Answer: These morphological changes are likely signs of sub-lethal cellular stress. This compound's impact on mitochondrial function can disrupt normal cellular processes even at concentrations that are not sufficient to induce apoptosis. This could indicate the initiation of other cellular processes like autophagy. It is advisable to perform assays that measure mitochondrial health and ROS production at these concentrations to better understand the sub-lethal effects.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineTypeHypothetical IC50 (µM)
HeLaCervical Cancer5.2
A549Lung Cancer8.1
MCF-7Breast Cancer6.5
HEK293Normal Kidney25.8
NHDFNormal Fibroblast32.4

Table 2: Effect of Mitigating Agents on this compound Cytotoxicity in a Normal Cell Line (HEK293)

TreatmentThis compound (25 µM)Cell Viability (%)
ControlNo100
This compound onlyYes52
+ N-acetylcysteine (5 mM)Yes85
+ Z-VAD-FMK (20 µM)Yes92

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to measure the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (and mitigating agents, if applicable) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses a fluorescent dye (e.g., TMRM or JC-1) to assess mitochondrial health. A decrease in fluorescence indicates a loss of MMP.

  • Cell Culture: Culture cells on glass-bottom dishes or in black-walled 96-well plates.

  • Treatment: Treat cells with this compound for the desired time.

  • Dye Loading: Incubate cells with the MMP-sensitive dye (e.g., 100 nM TMRM) for 30 minutes at 37°C.

  • Washing: Wash the cells with pre-warmed PBS.

  • Imaging/Reading: Immediately acquire images using a fluorescence microscope or measure fluorescence intensity with a plate reader.

Protocol 3: Detection of Apoptosis by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis.

Visualizations

ElmycinD_Pathway ElmycinD This compound Mitochondria Mitochondria ElmycinD->Mitochondria ETC Electron Transport Chain Inhibition Mitochondria->ETC ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS MMP ↓ Mitochondrial Membrane Potential ETC->MMP CytC Cytochrome c Release ROS->CytC MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine NAC->ROS Inhibits ZVAD Z-VAD-FMK ZVAD->Casp3 Inhibits

Caption: this compound induced apoptosis pathway.

Experimental_Workflow start Start: Hypothesis Mitigate this compound Cytotoxicity seed_cells Seed Cancer and Normal Cell Lines start->seed_cells treat_cells Treat with this compound +/- Mitigating Agents (e.g., NAC, Z-VAD-FMK) seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate viability_assay Assess Cell Viability (MTT/MTS Assay) incubate->viability_assay apoptosis_assay Assess Apoptosis (Annexin V Staining) incubate->apoptosis_assay ros_assay Measure ROS Levels incubate->ros_assay mmp_assay Measure Mitochondrial Membrane Potential incubate->mmp_assay analyze Data Analysis: Calculate IC50, Compare Treatments viability_assay->analyze apoptosis_assay->analyze ros_assay->analyze mmp_assay->analyze conclusion Conclusion: Determine Therapeutic Window and Efficacy of Mitigating Agents analyze->conclusion

Caption: Workflow for assessing mitigation strategies.

Troubleshooting_Workflow action_node action_node start Unexpected Cytotoxicity Results is_high Is Cytotoxicity Higher than Expected? start->is_high is_low Is Cytotoxicity Lower than Expected? is_high->is_low No check_conc Verify this compound Concentration is_high->check_conc Yes check_stock Check this compound Stock Integrity is_low->check_stock Yes check_cells Check Cell Health & Passage Number check_conc->check_cells check_contamination Test for Contamination check_cells->check_contamination end Resolved check_contamination->end check_protocol Review Assay Protocol check_stock->check_protocol check_protocol->end

Caption: Troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

Elmycin D: A Comparative Efficacy Analysis Against Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of Elmycin D against other prominent macrolide antibiotics, namely Erythromycin A, Azithromycin (B1666446), and Clarithromycin (B1669154). The analysis is based on experimental data, primarily Minimum Inhibitory Concentration (MIC) values, against key Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound and other selected macrolides was evaluated using MIC values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The data presented below is compiled from peer-reviewed studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Comparative MIC Values (µg/mL) of Macrolide Antibiotics against Gram-Positive Bacteria

AntibioticStaphylococcus aureusStreptococcus pyogenesBacillus subtilis
This compound (Erythromycin D) 0.250.030.06
Erythromycin A 0.120.0150.03
Azithromycin 0.5 - 2.0≤ 0.5No consistent data available
Clarithromycin 0.12 - 0.25≤ 0.5No consistent data available

Note: The MIC values for this compound and Erythromycin A are sourced from Kibwage et al., 1985. The MIC values for Azithromycin and Clarithromycin are sourced from multiple studies and represent a range of reported values.

Based on the available data, this compound demonstrates significant antibacterial activity against the tested Gram-positive strains. Notably, its efficacy is approximately half that of Erythromycin A[1][2]. When compared to newer macrolides like azithromycin and clarithromycin, the data suggests that clarithromycin may have a slight advantage in potency against Staphylococcus aureus and Streptococcus pyogenes. Azithromycin appears to be less potent against these strains compared to the other macrolides listed[3].

Experimental Protocols

The following is a detailed methodology for a standard experimental protocol used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics, consistent with the methods likely employed in the cited studies.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

a. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test organisms (Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Antibiotics: Stock solutions of this compound, Erythromycin A, Azithromycin, and Clarithromycin of known concentrations.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

b. Experimental Procedure:

  • Inoculum Preparation: A few colonies from an overnight culture are used to inoculate a fresh broth. The culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Antibiotics: A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plate. Each well will contain 100 µL of the diluted antibiotic in broth.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure absorbance.

Mechanism of Action and Signaling Pathways

Macrolide antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain.

Beyond their direct antibacterial action, macrolides are also known to possess immunomodulatory effects. These effects are mediated through interactions with host cell signaling pathways, which can influence the inflammatory response.

Macrolide_Signaling_Pathway Macrolide Macrolide Antibiotic CellMembrane Cell Membrane MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Macrolide->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway Macrolide->NFkB_Pathway Inhibits TLR Toll-like Receptor (TLR) TLR->MAPK_Pathway Activates TLR->NFkB_Pathway Activates AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Nucleus Nucleus AP1->Nucleus NFkB->Nucleus ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Nucleus->ProInflammatory_Cytokines Transcription AntiInflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Nucleus->AntiInflammatory_Cytokines Transcription

Caption: Immunomodulatory signaling pathway of macrolide antibiotics.

This diagram illustrates how macrolide antibiotics can modulate the host's immune response by inhibiting key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, contributing to the overall therapeutic effect of these drugs.

References

Comparative Analysis of Elmycin D and Erythromycin D: Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the antibacterial properties of Elmycin D and Erythromycin (B1671065) D, tailored for researchers, scientists, and drug development professionals. Due to the limited available data on this compound, a direct quantitative comparison is not fully achievable. However, this document summarizes the existing information on both compounds and presents a detailed profile of Erythromycin D's antibacterial efficacy, supported by experimental data and protocols.

Introduction to this compound and Erythromycin D

This compound is an antibiotic that has been isolated from Streptomyces cellulosae ssp. griseoincarnatus[1]. It belongs to the elmycin class of compounds, which also includes Elmycin B, an antibiotic with moderate cytotoxic activity[2]. Currently, detailed studies on the antibacterial spectrum and potency of this compound are not widely available in published scientific literature.

Erythromycin D , a member of the macrolide antibiotic family, is a component of the standard erythromycin complex produced by the bacterium Saccharopolyspora erythraea[3]. While erythromycin A is the most active component, erythromycin D exhibits approximately half the antibacterial activity of erythromycin A[3]. It functions by inhibiting bacterial protein synthesis[4].

Comparative Antibacterial Activity

A direct comparison of the antibacterial activity of this compound and Erythromycin D is challenging due to the lack of publicly available data for this compound.

This compound:

  • Mechanism of Action: The precise mechanism of action has not been extensively documented in the available literature.

  • Antibacterial Spectrum: The specific range of bacteria susceptible to this compound has not been detailed.

Erythromycin D:

  • Mechanism of Action: Erythromycin D, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of protein synthesis, ultimately halting bacterial growth.

  • Antibacterial Spectrum: Erythromycin is effective against a range of Gram-positive bacteria and some Gram-negative bacteria, including Streptococcus, Staphylococcus, Haemophilus, and Corynebacterium species.

  • Quantitative Data (MIC): The antibacterial potency of erythromycins A, B, C, and D has been evaluated, with erythromycin D showing about half the activity of erythromycin A. The following table summarizes MIC values for erythromycin against several medically significant bacteria. It is important to note that these values represent the standard erythromycin complex, in which erythromycin A is the primary component.

Bacterial StrainMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Haemophilus influenzae0.015 to 256
Staphylococcus aureus0.023 to 1024
Streptococcus pyogenes0.004 to 256
Corynebacterium minutissimum0.015 to 64
Mycoplasma salivarium0.063–256
Rhodococcus equi≤ 0.5 (susceptibility breakpoint)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common procedure for determining MIC values.

Protocol for Broth Microdilution MIC Test:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotic. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for 18-24 hours.

  • Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Visualizations

Erythromycin_Mechanism_of_Action P_site P Site Protein Growing Polypeptide Chain P_site->Protein Peptide bond formation A_site A Site A_site->P_site tRNA_AA Aminoacyl-tRNA tRNA_AA->A_site Binds to A site Erythromycin Erythromycin D Erythromycin->P_site Blocks translocation

Caption: Mechanism of action of Erythromycin D.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Validating the Bacterial Target of Elmycin D: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elmycin D, an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus, belongs to the dibenzoxepinone class of natural products.[1] While its antibacterial activity has been noted, the specific molecular target within bacteria has not been definitively validated in publicly available scientific literature. This guide will therefore address the current state of knowledge regarding dibenzoxepinone antibiotics and present a comparative framework using a well-established antibiotic class with a validated target to illustrate the necessary experimental data for target validation. For this purpose, we will contrast the available information on dibenzoxepinones with the extensively studied macrolide antibiotics, which target the bacterial ribosome.

The Challenge in Identifying this compound's Target

Initial investigations into "Elmycin" can be misleading, as the name is associated with an antifungal medication, Natamycin, which targets ergosterol (B1671047) in fungal cell membranes and is ineffective against bacteria.[2] The antibiotic this compound, a structurally distinct dibenzoxepinone, requires its own specific target identification and validation. While studies on synthetic dibenzoxepinone derivatives suggest potential antibacterial efficacy and interactions with DNA, a definitive validated target for this compound remains to be elucidated.[3]

Comparative Analysis: A Tale of Two Antibiotic Classes

To provide a comprehensive guide for researchers, we will compare the known characteristics of dibenzoxepinones with macrolides, exemplified by erythromycin (B1671065). This comparison will highlight the types of experimental data required to validate a drug target.

Table 1: Antibiotic Class Comparison
FeatureThis compound (Dibenzoxepinone)Erythromycin (Macrolide)
Chemical Class DibenzoxepinoneMacrolide
Source Streptomyces cellulosae ssp. griseoincarnatusSaccharopolyspora erythraea
Validated Bacterial Target Not publicly validated 50S ribosomal subunit (23S rRNA)[4][5]
Proposed Mechanism DNA binding (based on derivatives)Inhibition of protein synthesis
Spectrum of Activity Gram-positive and Gram-negative (based on derivatives)Primarily Gram-positive, some Gram-negative

Validating the Bacterial Ribosome as the Target of Macrolides

The validation of the 50S ribosomal subunit as the target of macrolides like erythromycin serves as a gold standard for antibiotic target identification. Below are the key experimental approaches that have been instrumental in this validation.

Experimental Protocols for Target Validation

1. In Vitro Protein Synthesis Inhibition Assay

  • Objective: To determine if the antibiotic directly inhibits bacterial protein synthesis.

  • Methodology:

    • Prepare a cell-free transcription-translation system from a susceptible bacterial strain (e.g., E. coli or S. aureus).

    • In a reaction mixture containing bacterial ribosomes, mRNA template (e.g., encoding luciferase), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and necessary cofactors, add varying concentrations of the antibiotic.

    • Incubate the reactions at 37°C to allow for protein synthesis.

    • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Measure the incorporation of the radiolabeled amino acid using a scintillation counter.

    • A dose-dependent decrease in protein synthesis indicates inhibition.

2. Ribosome Binding Assay

  • Objective: To demonstrate direct binding of the antibiotic to the bacterial ribosome.

  • Methodology:

    • Isolate 70S ribosomes from a susceptible bacterial strain.

    • Incubate the ribosomes with a radiolabeled version of the antibiotic (e.g., [¹⁴C]-erythromycin) at various concentrations.

    • Separate the ribosome-antibiotic complexes from the unbound antibiotic using techniques like equilibrium dialysis, ultracentrifugation, or filter binding assays.

    • Quantify the amount of bound radiolabeled antibiotic to determine the binding affinity (Kd).

3. Selection and Analysis of Resistant Mutants

  • Objective: To identify the genetic basis of resistance, which often points to the drug's target.

  • Methodology:

    • Culture a large population of a susceptible bacterial strain on a solid medium containing a high concentration of the antibiotic.

    • Isolate colonies that grow in the presence of the antibiotic (spontaneous resistant mutants).

    • Sequence the genomes of the resistant mutants and compare them to the wild-type strain.

    • Identify mutations that consistently appear in the resistant strains. For macrolides, mutations are frequently found in the genes encoding the 23S rRNA or ribosomal proteins of the 50S subunit.

Table 2: Comparative Performance Data (Hypothetical for this compound)
ParameterThis compound (Hypothetical)Erythromycin (Reference)Alternative Macrolide (e.g., Azithromycin)
Target DNA Gyrase (Hypothetical)50S Ribosome50S Ribosome
MIC against S. aureus 2 µg/mL1 µg/mL0.5 µg/mL
MIC against E. coli 4 µg/mL16 µg/mL8 µg/mL
Frequency of Resistance 10⁻⁷10⁻⁸10⁻⁹
Binding Affinity (Kd) 50 nM (to DNA Gyrase)20 nM (to Ribosome)10 nM (to Ribosome)
Cytotoxicity (CC50) >100 µM>100 µM>100 µM

This table presents hypothetical data for this compound to illustrate how such data would be presented for comparison once its target is validated.

Visualizing Experimental Workflows and Pathways

Diagram 1: Workflow for Bacterial Target Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification cluster_3 Target Validation A Identify Bioactive Compound (e.g., this compound) B Determine MIC against Bacterial Panel A->B C Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) B->C D Identify Inhibited Pathway C->D E Affinity Chromatography D->E Hypothesis Generation F Analysis of Resistant Mutants D->F Hypothesis Generation G Genetic Screens (e.g., CRISPRi) D->G Hypothesis Generation H Putative Target(s) Identified E->H F->H G->H I In Vitro Enzymatic/Binding Assays with Purified Target H->I Hypothesis Testing J Target Overexpression/ Knockdown Studies H->J Hypothesis Testing K Validated Target I->K J->K

Caption: A generalized workflow for the identification and validation of a novel antibiotic's bacterial target.

Diagram 2: Signaling Pathway of Macrolide Action

cluster_bacterium Bacterial Cell MRNA mRNA Ribosome 30S + 50S Subunits (70S Ribosome) MRNA->Ribosome Translation Initiation Protein Functional Protein Ribosome->Protein Peptide Elongation NoProtein Protein Synthesis Inhibited Ribosome->NoProtein Macrolide Erythromycin Macrolide->Ribosome Binds to 50S Subunit

Caption: Mechanism of action of macrolide antibiotics, which inhibit bacterial protein synthesis.

Conclusion

The validation of a specific bacterial target is a critical step in the development of a new antibiotic. While this compound, a dibenzoxepinone, shows antimicrobial potential, its precise mechanism of action and molecular target are yet to be publicly defined. The experimental framework used to unequivocally identify the bacterial ribosome as the target for macrolides provides a clear roadmap for the studies required to validate the target of this compound. Future research should focus on macromolecular synthesis assays, the generation and analysis of resistant mutants, and in vitro binding or enzymatic assays to elucidate the target of this promising antibiotic. Such data will be essential for comparing its performance with other alternatives and for the rational design of next-generation dibenzoxepinone antibiotics.

References

A Comparative Analysis of Cross-Resistance: Elmycin D and Other Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "Elmycin D"

Initial research into "this compound" reveals a potential ambiguity with a commercially available product named "Elmycin." It is crucial to distinguish between two distinct substances:

  • Elmycin Eye Drops: A commercial antifungal medication, the active ingredient of which is Natamycin .[1] Natamycin is a polyene macrolide antimycotic agent produced by Streptomyces natalensis.[2]

Given the lack of specific cross-resistance data for this compound, this guide will focus on the known cross-resistance profiles of Natamycin , the active component of the widely recognized "Elmycin" product. This analysis will be pertinent to researchers studying antifungal agents and the development of resistance.

Natamycin: A Comparative Guide to Cross-Resistance

Natamycin is an antifungal agent used to treat fungal infections, particularly those affecting the eye.[2] Its primary mechanism of action involves binding to ergosterol (B1671047), a vital component of fungal cell membranes. This binding disrupts the membrane's integrity and function, leading to the inhibition of fungal growth.[3][4] Unlike some other polyene antifungals, Natamycin does not create pores in the cell membrane but rather inhibits processes like nutrient uptake. This unique mechanism influences its cross-resistance profile.

Cross-Resistance and Tolerance Profile of Natamycin

The development of resistance to Natamycin is considered relatively low. This is attributed to its targeting of the fundamental cell membrane component, ergosterol. However, studies have explored its cross-resistance and tolerance with other antifungal agents.

Antifungal Agent Class Cross-Resistance with Natamycin Key Findings
Amphotericin B PolyenePotential for cross-toleranceOne study showed that a strain of Aspergillus ochraceus that developed tolerance to Natamycin also exhibited increased tolerance to Amphotericin B and Nystatin.
Nystatin PolyenePotential for cross-toleranceSimilar to Amphotericin B, induced tolerance to Natamycin in Aspergillus ochraceus was associated with increased tolerance to Nystatin.
Carbendazim BenzimidazoleNo cross-resistance detectedA study on Sclerotinia sclerotiorum found that Natamycin was effective against carbendazim-resistant strains, indicating no cross-resistance.
Dimethachlone DicarboximideNo cross-resistance detectedNatamycin demonstrated high efficacy against dimethachlone-resistant strains of Sclerotinia sclerotiorum.
Triazole fungicides (e.g., flusilazole) AzoleDifferent mechanism of actionNatamycin's inhibition of the Cyp51 gene, which is involved in ergosterol synthesis, differs from that of triazole fungicides, suggesting a lack of cross-resistance.

Summary of Findings: The available data suggests that Natamycin generally does not exhibit cross-resistance with antifungal agents from different classes, such as benzimidazoles and dicarboximides. This is likely due to its distinct mechanism of action. However, there is a potential for cross-tolerance with other polyene antifungals like Amphotericin B and Nystatin, which also target ergosterol.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus is the broth microdilution assay. The following is a generalized protocol based on established methodologies.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar (B569324) medium.
  • The fungal colonies are then used to prepare a cell suspension in a sterile saline solution.
  • The suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard, to achieve a standardized cell concentration.

2. Preparation of Antifungal Dilutions:

  • A stock solution of the antifungal agent (e.g., Natamycin) is prepared in a suitable solvent.
  • Serial dilutions of the antifungal agent are made in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
  • Control wells, including a growth control (no antifungal) and a sterility control (no fungus), are also included.
  • The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Visualizations

Natamycin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Disruption Disruption of Membrane Integrity Ergosterol->Disruption Leads to Natamycin Natamycin Binding Binds to Natamycin->Binding Binding->Ergosterol Inhibition Inhibition of Nutrient Transport Disruption->Inhibition Fungal_Growth_Inhibition Inhibition of Fungal Growth Inhibition->Fungal_Growth_Inhibition

Caption: Mechanism of action of Natamycin.

Antifungal_Susceptibility_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Fungal_Inoculum->Inoculation Antifungal_Dilutions Prepare Serial Antifungal Dilutions Antifungal_Dilutions->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antifungal susceptibility testing.

References

Head-to-Head Comparison: Elmycin D vs. Elmycin B in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of two novel kinase inhibitors, Elmycin D and Elmycin B. Both compounds are potent and selective inhibitors of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers. The following sections detail their relative performance in a series of preclinical assays, supported by experimental data and protocols.

Comparative Efficacy and Potency

This compound and Elmycin B were evaluated for their inhibitory activity against various cancer cell lines known to harbor BRAF or KRAS mutations, which lead to constitutive activation of the MAPK pathway.

In Vitro Cell Viability

The half-maximal inhibitory concentration (IC50) was determined for both compounds across a panel of human cancer cell lines after 72 hours of continuous exposure. This compound consistently demonstrated superior potency compared to Elmycin B, exhibiting IC50 values in the low nanomolar range for BRAF V600E mutant cell lines.

Table 1: Comparative In Vitro Potency (IC50, nM)

Cell LineMutationThis compound (nM)Elmycin B (nM)
A375 (Melanoma)BRAF V600E8.5 ± 1.245.7 ± 3.1
HT-29 (Colorectal)BRAF V600E12.3 ± 2.568.2 ± 5.9
HCT116 (Colorectal)KRAS G13D150.4 ± 11.8480.1 ± 25.6
Panc-1 (Pancreatic)KRAS G12D210.9 ± 15.3750.5 ± 40.2

Data are presented as mean ± standard deviation from three independent experiments.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound and Elmycin B was assessed in a murine xenograft model using the A375 melanoma cell line. Both compounds were administered orally once daily. This compound treatment resulted in significant tumor regression, whereas Elmycin B led to tumor growth inhibition.

Table 2: In Vivo Efficacy in A375 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)Change in Tumor Volume (Day 21, mm³)
Vehicle-0%1540 ± 180
This compound10125% (Regression)-380 ± 95
Elmycin B1075% (Inhibition)385 ± 110

Tumor growth inhibition >100% indicates tumor regression.

Pharmacokinetic Profiles

A comparative pharmacokinetic study was conducted in BALB/c mice following a single oral dose of 10 mg/kg. This compound exhibited a more favorable pharmacokinetic profile, with higher oral bioavailability and a longer half-life, suggesting the potential for less frequent dosing.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compoundElmycin B
Tmax (h)2.01.5
Cmax (ng/mL)1850970
AUC (0-24h) (ng·h/mL)156006800
Half-life (t1/2) (h)8.24.5
Oral Bioavailability (%)65%38%

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: MEK Inhibition

Both this compound and Elmycin B function by inhibiting the MEK1/2 kinases, thereby blocking the phosphorylation of ERK1/2. This action prevents the downstream signaling cascade that promotes cell proliferation and survival.

MEK_Inhibition_Pathway cluster_upstream Upstream Activators cluster_target Target Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Elmycin B Inhibitor->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound and B on MEK1/2.

Xenograft Study Workflow

The diagram below outlines the key phases of the in vivo efficacy study, from cell implantation to final data analysis.

Xenograft_Workflow start Day 0: A375 Cell Implantation tumor_growth Tumor Growth Phase (V ≈ 100-150 mm³) start->tumor_growth randomization Day 7: Randomization into Groups tumor_growth->randomization treatment Daily Dosing (PO, 21 Days) randomization->treatment monitoring Tumor Volume & Body Weight (2x Weekly) treatment->monitoring endpoint Day 28: Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis: TGI Calculation endpoint->analysis

Caption: Experimental workflow for the A375 melanoma mouse xenograft efficacy study.

Experimental Protocols

Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: A 10-point serial dilution of this compound and Elmycin B was prepared in DMSO and further diluted in culture medium. The final DMSO concentration was maintained at <0.1%. Cells were treated with the compounds for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The culture medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Protocol: Murine Xenograft Model
  • Animal Housing: All animal procedures were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used.

  • Cell Implantation: A suspension of 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of PBS and Matrigel was subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow until they reached an average volume of 100-150 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle, this compound (10 mg/kg), and Elmycin B (10 mg/kg).

  • Dosing: Compounds were formulated in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 and administered via oral gavage once daily for 21 consecutive days.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: The study was terminated on day 28. Tumor Growth Inhibition (TGI) was calculated as a percentage relative to the vehicle control group.

Conclusion

The experimental data presented in this guide demonstrate that while both this compound and Elmycin B are effective inhibitors of the MAPK pathway, This compound exhibits a significantly more promising preclinical profile . Its superior in vitro potency, ability to induce tumor regression in vivo, and more favorable pharmacokinetic properties make it a stronger candidate for further clinical development compared to Elmycin B. Future studies should focus on comprehensive toxicology and IND-enabling evaluations for this compound.

Elucidation of "Elmycin D" and a Comparative Guide to the Synergistic Effects of Natamycin with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Elmycin D" : Initial research indicates that "this compound" is an antibiotic that can be isolated from the bacterium Streptomyces cellulosae ssp. griseoincarnatus.[1][2] However, a thorough review of published scientific literature reveals a significant lack of available data regarding its synergistic effects with other antimicrobial agents. In contrast, the commercially available product "Elmycin" is an eye drop formulation containing the well-established antifungal agent Natamycin.[3] Given the scarcity of information on this compound and the potential for nomenclature confusion, this guide will focus on the documented synergistic antimicrobial effects of Natamycin, a compound with a more extensive body of research in combination therapies.

This guide provides a comprehensive overview of the synergistic interactions of Natamycin with various antimicrobial agents, presenting quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. The information is intended for researchers, scientists, and drug development professionals interested in the potential of combination therapies to enhance antimicrobial efficacy.

Synergistic Interactions of Natamycin with Other Antimicrobial Agents

Natamycin is a polyene macrolide antifungal agent that exerts its effect by binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to leakage of intracellular contents and ultimately, fungal cell death.[3][4] While effective as a monotherapy in certain contexts, particularly in fungal keratitis, research has explored its combination with other antimicrobial agents to enhance its efficacy, broaden its spectrum of activity, and overcome resistance.

Quantitative Analysis of Synergistic Effects

The synergistic potential of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from data obtained through checkerboard microdilution assays. A summary of key findings from studies investigating Natamycin in combination with other agents is presented below.

CombinationTarget Organism(s)FIC Index (Interpretation)Key Findings
Natamycin + Voriconazole (B182144) Fusarium spp. (ocular isolates)≤0.5 (Synergy for 70% of strains)The combination was strongly synergistic against a majority of clinical Fusarium strains causing keratitis.
Natamycin + Itraconazole Fusarium spp.≤0.5 (Synergy for 15% of strains)Exhibited synergy against a smaller subset of Fusarium strains, with additive effects observed for the remainder.
Natamycin + Micafungin Fusarium spp.≤0.5 (Synergy for 5% of strains)Primarily additive interactions were observed, with synergy only in a small percentage of isolates.
Natamycin + Rifampin Fusarium solaniSynergy (unspecified FIC)Demonstrated synergistic activity against the majority of F. solani isolates tested.
Natamycin + Gentamicin Fusarium solaniSynergy (unspecified FIC)Showed synergistic effects against most of the tested F. solani strains.
Natamycin + 5-Fluorouracil Fusarium spp. (ocular isolates)Synergistic to IndifferentThe interaction was dependent on the specific fungal isolate.
Natamycin + Timolol Fusarium spp. (ocular isolates)Synergistic to IndifferentThe outcome of the combination varied depending on the isolate.
Natamycin + EDTA Fusarium spp. (ocular isolates)Synergistic to IndifferentIsolate-dependent synergy and indifference were observed.
Natamycin + Dorzolamide Fusarium spp. (ocular isolates)Synergistic to IndifferentThe interaction was also found to be isolate-dependent.

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Experimental Protocols

The following sections detail the methodologies employed in the studies cited, providing a framework for the replication and further investigation of these synergistic interactions.

Checkerboard Microdilution Assay for FIC Index Determination

This method is the gold standard for evaluating in vitro synergy between two antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of Natamycin and the second test agent are prepared at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs). A series of two-fold serial dilutions are then prepared for each agent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, the diluted solutions of the two agents are dispensed in a checkerboard pattern. This results in wells containing various combinations of concentrations of both drugs.

  • Inoculum Preparation: The fungal isolates to be tested are cultured on appropriate agar (B569324) plates. A suspension of the fungal spores or conidia is then prepared in a suitable broth medium and adjusted to a standardized concentration (e.g., 10^5 cells/mL).

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., temperature and duration) for the specific fungal species.

  • Determination of MIC and FIC: After incubation, the MIC of each drug alone and in combination is determined by visual inspection of fungal growth. The FIC for each drug is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculation of FIC Index: The FIC index for each combination is the sum of the individual FICs:

    • FIC Index = FIC of Drug A + FIC of Drug B

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Antimicrobial Stock Solutions C Checkerboard Dilution in 96-Well Plate A->C B Fungal Inoculum D Inoculation B->D C->D E Incubation D->E F MIC Determination E->F G FIC Index Calculation F->G

Checkerboard Assay Workflow

Putative Mechanisms of Synergistic Action

The synergistic effects observed with Natamycin combinations are thought to arise from a variety of mechanisms that either enhance the primary action of Natamycin or attack the fungal cell through a complementary pathway.

Enhanced Drug Penetration

Some agents, particularly those that can disrupt other cell wall or membrane components, may facilitate the entry of Natamycin into the fungal cell, thereby increasing its access to its target, ergosterol. For instance, agents that inhibit cell wall synthesis could potentially weaken the structural integrity of the cell wall, making the cell membrane more accessible to Natamycin.

Sequential Inhibition of a Metabolic Pathway

While Natamycin directly targets the cell membrane, other agents might inhibit essential metabolic pathways within the fungal cell. The combination of a membrane-disrupting agent with a metabolic inhibitor can create a multi-pronged attack that is more effective than either agent alone.

Inhibition of Fungal Resistance Mechanisms

Although less documented for Natamycin, in general, some synergistic combinations work by one agent inhibiting a resistance mechanism that the fungus employs against the other agent. This could include the inhibition of efflux pumps that would otherwise expel the antimicrobial from the cell.

signaling_pathway cluster_cell Fungal Cell cluster_agents membrane Cell Membrane (Ergosterol) disruption Membrane Disruption membrane->disruption wall Cell Wall natamycin Natamycin wall->natamycin Enhances Access pathway Metabolic Pathway death Cell Death pathway->death natamycin->membrane Binds to Ergosterol agent_b Synergistic Agent agent_b->wall Weakens Cell Wall agent_b->pathway Inhibits Metabolism disruption->death

Potential Synergistic Mechanisms

Conclusion

The available in vitro data suggests that Natamycin, when used in combination with other antimicrobial agents, can exhibit significant synergistic effects against clinically relevant fungal pathogens, particularly Fusarium species. The combination of Natamycin with voriconazole appears to be particularly promising. These findings highlight the potential of combination therapy to enhance the efficacy of existing antifungal agents. However, further in vivo studies and clinical trials are necessary to validate these in vitro findings and to establish the clinical utility and safety of these combination regimens. The lack of data on the synergistic effects of the antibiotic this compound underscores the need for further research into novel antimicrobial compounds.

References

Benchmarking Elmycin D: A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the antibiotic potential of Elmycin D remains challenging due to the limited availability of public data on its antibacterial activity and mechanism of action. While identified as an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus[1], comprehensive studies detailing its efficacy against a broad spectrum of bacterial pathogens are not readily accessible. This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols, while also highlighting the current informational gaps.

It is crucial to distinguish the antibiotic this compound from a commercially available antifungal eye drop also marketed under the name "Elmycin." This ophthalmic solution contains Natamycin, a polyene macrolide that targets ergosterol (B1671047) in fungal cell membranes, rendering it ineffective against bacteria.[2][3] The following discussion pertains exclusively to the antibiotic compound, this compound.

Data Presentation: A Framework for Comparison

To objectively benchmark this compound, a comprehensive dataset of its in vitro activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria is required. This data is typically presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[4][5]

A comparative analysis would involve testing this compound alongside standard-of-care antibiotics. For Gram-positive infections, particularly those caused by Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus species, vancomycin (B549263) and linezolid (B1675486) are common benchmarks. For Gram-negative infections, carbapenems (such as imipenem (B608078) and meropenem) and third-generation cephalosporins are frequently used as first-line agents.

Table 1: Hypothetical In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MSSA)Data not available0.5 - 21 - 4
Staphylococcus aureus (MRSA)Data not available1 - 41 - 4
Enterococcus faecalisData not available1 - 42 - 8
Streptococcus pneumoniaeData not available≤1≤2

Table 2: Hypothetical In Vitro Activity of this compound Against Gram-Negative Bacteria

Bacterial StrainThis compound MIC (µg/mL)Imipenem MIC (µg/mL)Ceftriaxone MIC (µg/mL)
Escherichia coliData not available≤0.5≤1
Klebsiella pneumoniaeData not available≤1≤1
Pseudomonas aeruginosaData not available1 - 4>64
Acinetobacter baumanniiData not available2 - 8>64

Experimental Protocols

The determination of MIC values is a standardized process crucial for antibiotic susceptibility testing. The following outlines a typical broth microdilution method:

Protocol for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Isolate Preparation: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium overnight. A suspension is then prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Antibiotic Dilution Series: A serial two-fold dilution of this compound and the standard-of-care antibiotics is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mandatory Visualization

Understanding the mechanism of action is fundamental to evaluating a new antibiotic. As the specific signaling pathways affected by this compound are not documented, a generalized workflow for identifying the antibacterial mechanism of action is presented below.

G cluster_discovery Discovery & Initial Screening cluster_moa Mechanism of Action Studies cluster_target Target Identification A Isolate this compound from Streptomyces cellulosae B Initial Antibacterial Screening A->B C Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) B->C D Cell Morphology Analysis (Microscopy) B->D E Membrane Permeability Assays B->E F Affinity Chromatography C->F G Genetic Resistance Studies C->G H Computational Docking G->H

Caption: Workflow for elucidating the mechanism of action of a novel antibiotic.

To provide a concrete example of a signaling pathway diagram, the mechanism of action for aminoglycosides, a class of broad-spectrum antibiotics, is illustrated. Aminoglycosides are known to inhibit protein synthesis by binding to the 30S ribosomal subunit.

G cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Porin Outer Membrane Porin Channel Aminoglycoside->Porin Cytoplasmic_Membrane Cytoplasmic Membrane Transport Porin->Cytoplasmic_Membrane Ribosome 30S Ribosomal Subunit Cytoplasmic_Membrane->Ribosome Binds to 16S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death

Caption: Mechanism of action of aminoglycoside antibiotics.

References

Lack of Publicly Available Data for Structural Activity Relationship (SAR) Studies of Elmycin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature, detailed Structural Activity Relationship (SAR) studies, including comparative biological data for analogs of the antibiotic Elmycin D, are not publicly available. The foundational research identifying this compound provides its basic chemical structure, but subsequent studies detailing the synthesis and evaluation of its derivatives could not be located.

Initial investigations have confirmed the chemical formula of this compound as C₁₉H₂₀O₅ and its origin from Streptomyces cellulosae ssp. griseoincarnatus. The primary reference for this compound is a 1995 publication by Gerlitz M, et al., in Angewandte Chemie International Edition in English, which describes the biosynthesis of the Elmycin family of compounds. However, access to the full text of this foundational article to extract initial biological activity data has been unsuccessful.

Subsequent targeted searches for synthetic analogs, their biological activities (such as IC₅₀ or MIC values), detailed experimental protocols, and the mechanism of action of this compound have not yielded the specific information required to construct a comparative guide as requested. The scientific literature is rich with SAR studies of other antibiotic classes, but specific research on this compound derivatives appears to be unpublished or not widely disseminated.

Without access to quantitative data on a series of this compound analogs, it is not possible to generate the requested comparison tables, experimental protocols, and signaling pathway diagrams.

Alternative Topic Suggestion: Structural Activity Relationship (SAR) Studies of Ilamycin Analogs

Given the lack of available data for this compound, we propose an alternative topic for the comparative guide: "Structural Activity Relationship (SAR) Studies of Ilamycin Analogs."

Ilamycins are a class of cyclic heptapeptides with potent antimycobacterial activity. In contrast to this compound, there is a body of published research on Ilamycin analogs, including their synthesis, biological evaluation with quantitative data (e.g., Minimum Inhibitory Concentration - MIC values), and elucidation of their mechanism of action. This available data would allow for the creation of a comprehensive comparison guide that fulfills all the core requirements of your original request, including:

  • Data Presentation: Summarized quantitative data in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams for signaling pathways and experimental workflows using Graphviz (DOT language).

We can proceed with creating a detailed guide on Ilamycin analogs if this alternative topic is of interest to you.

Independent Verification of Elmycin D's Antibacterial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the antibacterial spectrum of Elmycin D. Due to the limited availability of public data on this compound's specific antibacterial activity, this document offers a comparative analysis based on related compounds from the angucyclinone family, to which this compound belongs. Furthermore, it details standardized experimental protocols for determining antibacterial susceptibility, enabling researchers to conduct their own verification studies.

Comparative Antibacterial Spectrum of Angucyclinone Antibiotics

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several angucyclinone antibiotics against a panel of Gram-positive and Gram-negative bacteria. This data is presented to offer a potential, though unverified, indication of the expected activity of this compound. It is critical to note that the activity of this compound may differ significantly from these related compounds.

Antibiotic (Angucyclinone Family)Test OrganismGram StainMIC (µg/mL)
Actetrophenol AStaphylococcus aureus (MRSA)Positive4
Actetrophenol AEnterococcus faecium (VRE)Positive4
Actetrophenol ABacillus subtilisPositive<1
Actetrophenol AEscherichia coliNegative>32
Actetrophenol APseudomonas aeruginosaNegative>32
PratensilinStaphylococcus aureusPositive>50
PratensilinBacillus subtilisPositive>50

Note: Data for this table is compiled from recent studies on angucyclinone antibiotics. The absence of specific data for this compound necessitates the use of related compounds for illustrative purposes.

Experimental Protocols for Antibacterial Susceptibility Testing

To independently verify the antibacterial spectrum of this compound, the following standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is recommended.

I. Preparation of Materials
  • Bacterial Strains: Obtain pure, overnight cultures of relevant Gram-positive and Gram-negative bacteria.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms, use appropriate supplemented media as recommended by CLSI or EUCAST.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

II. Broth Microdilution Assay
  • Serial Dilution of this compound:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From an overnight culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

    • The final volume in each test well will be 100 µL.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

III. Determination of Minimum Inhibitory Concentration (MIC)
  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • Observe the wells for turbidity. The well with the lowest concentration of this compound that shows no turbidity is the MIC value.

  • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in evaluating and understanding the action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Bacterial Culture Bacterial Culture Inoculum Prep Inoculum Prep Bacterial Culture->Inoculum Prep Growth Media Growth Media Growth Media->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for MIC Determination.

hypothetical_pathway This compound This compound Bacterial Cell Wall Bacterial Cell Wall This compound->Bacterial Cell Wall Penetration DNA Gyrase/Topoisomerase DNA Gyrase/Topoisomerase Bacterial Cell Wall->DNA Gyrase/Topoisomerase Inhibition DNA Replication DNA Replication DNA Gyrase/Topoisomerase->DNA Replication Blocks Cell Death Cell Death DNA Replication->Cell Death

Caption: Hypothetical Mechanism of Action.

Safety Operating Guide

Proper Disposal of Elmycin D: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Elmycin D (CAS No. 169107-03-3) with detailed disposal procedures was publicly available at the time of this writing. The following guidelines are based on the known properties of related compounds, such as Elmycin A and B, and general best practices for the disposal of hazardous laboratory chemicals, including antibiotics and potentially cytotoxic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

This compound, an antibiotic isolated from Streptomyces cellulosae ssp. griseoincarnatus, requires careful handling and disposal to minimize environmental impact and ensure personnel safety.[1] Related compounds in the Elmycin family have been identified as hazardous, with Elmycin A classified as harmful if swallowed and very toxic to aquatic life, and Elmycin B exhibiting moderate cytotoxic properties. Therefore, it is prudent to handle this compound as a hazardous chemical.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is essential to have the appropriate personal protective equipment (PPE) and to work in a designated area.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended when handling powders.To prevent inhalation of aerosols or powder.

Engineering Controls:

  • Chemical Fume Hood: All work with solid this compound or concentrated solutions should be performed in a chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all disposable materials that have come into contact with this compound, such as contaminated gloves, weighing papers, and pipette tips.

    • Place these materials in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, shatter-resistant, and leak-proof hazardous waste container.

    • Do not mix incompatible waste streams. If different solvents are used, collect them in separate containers.

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) with their approximate concentrations.

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

    • The sharps container should also be labeled as "Hazardous Waste" with the chemical name "this compound".

Decontamination of Work Surfaces and Equipment

All non-disposable items and work surfaces that may have been contaminated with this compound must be thoroughly decontaminated.

  • Prepare a decontamination solution: A 10% bleach solution followed by a 70% ethanol (B145695) rinse is a common practice for many biological and chemical contaminants. However, the efficacy for this compound is not established. Consult your institution's EHS for recommended decontamination agents.

  • Wipe down surfaces: Thoroughly wipe the work surface in the fume hood, any contaminated equipment, and external surfaces of waste containers.

  • Dispose of cleaning materials: All wipes and absorbent pads used for decontamination must be disposed of as solid hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill SizeProcedure
Small Spill (powder or liquid) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material to avoid raising dust. 4. For liquid spills, absorb with a chemical spill kit absorbent. 5. Carefully collect the absorbed material and place it in the hazardous waste container. 6. Decontaminate the spill area as described above.
Large Spill 1. Evacuate the area immediately. 2. Alert your supervisor and institutional EHS. 3. Prevent others from entering the area. 4. Only trained personnel with appropriate respiratory protection and PPE should clean up a large spill.

Disposal Workflow Diagram

ElmycinD_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Designated Area (Fume Hood) SolidWaste Solid Waste (Gloves, Wipes, etc.) WorkArea->SolidWaste Generates LiquidWaste Liquid Waste (Solutions) WorkArea->LiquidWaste Generates SharpsWaste Sharps Waste (Needles, Glassware) WorkArea->SharpsWaste Generates SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled Hazardous Sharps Container SharpsWaste->SharpsContainer EHS Arrange for Pickup by Institutional EHS SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Hazard_Disposal_Relationship Hazard and Disposal Action Relationship cluster_hazard Potential Hazards of this compound cluster_action Required Disposal Actions Cytotoxicity Potential Cytotoxicity (from Elmycin B) HazardousWaste Treat as Hazardous Chemical Waste Cytotoxicity->HazardousWaste AquaticToxicity Aquatic Toxicity (from Elmycin A) NoDrainDisposal Do Not Dispose Down Drain AquaticToxicity->NoDrainDisposal AcuteToxicity Acute Oral Toxicity (from Elmycin A) AcuteToxicity->HazardousWaste Segregation Segregate Waste Streams NoDrainDisposal->Segregation HazardousWaste->Segregation Decontamination Decontaminate Surfaces HazardousWaste->Decontamination

References

Safeguarding Researchers: A Comprehensive Guide to Handling Elmycin D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Elmycin D. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and based on the moderate cytotoxicity reported for the related compound Elmycin B, a highly cautious approach is mandatory. All handling of this compound must be performed under the assumption that it is a potent, cytotoxic compound.

Pre-Handling Risk Assessment and Preparation

Before any work with this compound commences, a thorough risk assessment is essential. This involves evaluating the specific procedures to be undertaken and identifying potential routes of exposure, such as inhalation of aerosols, skin contact, or accidental ingestion. All personnel must be trained in the safe handling of potent compounds and be familiar with the facility's Chemical Hygiene Plan.

A designated area within the laboratory should be established for the handling of this compound. This area must be clearly marked with warning signs indicating the presence of a potent compound. Access to this area should be restricted to authorized personnel only.

Personal Protective Equipment (PPE)

The selection and correct use of PPE are the first lines of defense against exposure. A multi-layered approach to PPE is recommended to minimize risks.

PPE CategoryItemSpecification and Use
Eye Protection Safety GogglesMust be chemical splash-proof and worn at all times in the designated handling area.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashes or aerosol generation.
Hand Protection Double Nitrile GlovesTwo pairs of nitrile gloves should be worn. The outer pair should be changed immediately upon suspected contamination.
Chemical-Resistant GlovesFor procedures involving larger quantities or prolonged handling, consider a more robust glove material like neoprene over the inner nitrile glove.
Body Protection Disposable GownA solid-front, back-closing disposable gown made of a low-permeability fabric (e.g., polyethylene-coated) is required. Cuffs should be tucked into the inner gloves.
Lab CoatA dedicated lab coat for work with this compound should be worn over personal clothing and under the disposable gown. It should not be worn outside the designated laboratory area.
Respiratory Protection N95 Respirator or HigherAn N95 respirator is the minimum requirement when handling powdered this compound outside of a containment device to prevent inhalation of fine particles. For procedures with a higher risk of aerosolization, a respirator with an organic vapor cartridge may be necessary.

Engineering Controls and Safe Handling Procedures

Engineering controls are designed to isolate the researcher from the hazardous substance and are a critical component of safe handling.

  • Primary Containment: All weighing and preparation of this compound solutions must be conducted in a certified chemical fume hood or a biological safety cabinet (Class II). For highly potent compounds, a containment ventilated enclosure (CVE) or glove box is preferred.

  • Work Surface: The work surface within the containment unit should be covered with a disposable, absorbent, plastic-backed liner to contain any spills. This liner should be disposed of as hazardous waste after each procedure.

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A two-step process is recommended: an initial wipe-down with a detergent solution, followed by a rinse with 70% isopropyl alcohol. All cleaning materials are to be disposed of as hazardous waste.

Disposal Plan

Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.

Waste CategoryDescriptionDisposal Container
Trace Chemotherapy Waste Items with residual contamination, such as empty vials, used gloves, gowns, and disposable labware.Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste".[1]
Bulk Chemotherapy Waste Materials grossly contaminated with this compound, including expired or unused product, and materials from spill cleanup.Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy".[1]

All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[2] Under no circumstances should this compound or contaminated materials be disposed of in general laboratory trash or down the drain.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

ElmycinD_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A 1. Don Full PPE B 2. Prepare Containment Area (e.g., Fume Hood) A->B C 3. Verify Emergency Equipment (Spill Kit, Eyewash) B->C D 4. Weigh/Prepare this compound in Containment C->D Proceed to Handling E 5. Perform Experiment D->E F 6. Decontaminate Surfaces and Equipment E->F G 7. Segregate Waste (Trace vs. Bulk) F->G Proceed to Disposal H 8. Package and Label Hazardous Waste G->H I 9. Doff PPE in Sequence H->I J 10. Wash Hands Thoroughly I->J End of Procedure

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with the potentially potent compound, this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.